DL-Glyceraldehyde-2-13C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydroxy(213C)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQZXJOMYWMBOU-LBPDFUHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13CH](C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: DL-Glyceraldehyde-2-13C Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and metabolic significance of DL-Glyceraldehyde-2-13C. This isotopically labeled sugar is a valuable tool in metabolic research, particularly for tracing the flux of carbon through glycolysis and related pathways.
Chemical Structure and Properties
This compound is a racemic mixture of the D and L enantiomers of glyceraldehyde, in which the carbon atom at the C2 position is the heavy isotope ¹³C.
Molecular Formula: C₂¹³CH₆O₃
Molecular Weight: 91.07 g/mol
CAS Number: 71122-43-5
The presence of the ¹³C isotope at a specific position allows for its use as a tracer in metabolic studies, with detection by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). In solution, glyceraldehyde exists in equilibrium between its open-chain aldehyde form and various cyclic hemiacetal and dimeric structures.
Below is a diagram illustrating the chemical structure of this compound.
The Role of DL-Glyceraldehyde-2-13C in Elucidating Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Glyceraldehyde-2-13C is a stable isotope-labeled analog of glyceraldehyde, a key intermediate in central carbon metabolism. Its primary application in research is as a tracer to investigate the intricate network of metabolic pathways, with a particular focus on glycolysis and its associated branches. The incorporation of a carbon-13 (¹³C) isotope at the second carbon position allows for the precise tracking of the glyceraldehyde backbone as it is metabolized by cells. This guide provides an in-depth overview of the scientific applications of this compound, methodologies for its use in metabolic flux analysis, and representative data, offering a valuable resource for researchers in cellular metabolism, oncology, and drug discovery. While specific quantitative data for this compound is not extensively available in publicly accessible literature, this guide presents a generalized framework and representative data based on the well-established principles of ¹³C metabolic flux analysis using similarly labeled precursors.
Introduction to this compound and Metabolic Tracing
Stable isotope tracing has become an indispensable tool for unraveling the complexities of cellular metabolism. By introducing molecules enriched with stable isotopes like ¹³C, researchers can follow the transformation of these molecules through various biochemical reactions. This compound serves as a powerful probe for interrogating the lower part of the glycolytic pathway and its connections to other metabolic routes.
Glyceraldehyde exists in two isomeric forms, D- and L-glyceraldehyde. In biological systems, D-glyceraldehyde is the relevant isomer that is phosphorylated to glyceraldehyde-3-phosphate (G3P), a central intermediate in glycolysis. The use of the racemic mixture, DL-glyceraldehyde, is common in commercially available labeled compounds. When introduced to cells, the D-isomer is readily phosphorylated and enters the metabolic network. The ¹³C label at the C-2 position is of particular interest as its fate can distinguish between different metabolic pathways.
The primary research applications of this compound include:
-
Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions (fluxes) within a metabolic network.
-
Pathway Elucidation: Identifying and confirming the activity of specific metabolic pathways.
-
Drug Discovery and Development: Assessing the impact of therapeutic agents on cellular metabolism.
-
Disease Research: Investigating metabolic reprogramming in diseases such as cancer and diabetes.
Tracing the Fate of the ¹³C Label from this compound in Glycolysis
Upon entering the cell, D-glyceraldehyde is phosphorylated by triokinase to form D-glyceraldehyde-3-phosphate-2-¹³C. This labeled intermediate then proceeds through the payoff phase of glycolysis. The position of the ¹³C label provides a unique signature to trace its journey.
Principle of 13C Metabolic Flux Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful methodology for quantifying the rates (fluxes) of intracellular metabolic reactions. By introducing isotopically labeled substrates, typically utilizing the stable isotope of carbon, 13C, researchers can trace the flow of atoms through metabolic pathways. This technique, known as 13C Metabolic Flux Analysis (13C-MFA), provides a detailed snapshot of cellular metabolism, revealing the activity of pathways that are crucial for cell growth, proliferation, and response to therapeutic interventions.[1][2][3] 13C-MFA has become an indispensable tool in metabolic engineering, systems biology, and drug development for identifying metabolic bottlenecks, elucidating drug mechanisms of action, and discovering novel therapeutic targets.[4][5]
This technical guide provides an in-depth overview of the core principles of 13C-MFA, detailed experimental protocols, data analysis workflows, and applications relevant to researchers and professionals in drug development.
Core Principles of 13C Metabolic Flux Analysis
The fundamental principle of 13C-MFA lies in the introduction of a 13C-labeled substrate (e.g., [U-13C]-glucose) into a biological system. As cells metabolize this substrate, the 13C atoms are incorporated into downstream metabolites. The specific pattern of 13C enrichment in these metabolites, known as the mass isotopomer distribution (MID), is a direct consequence of the relative activities of the metabolic pathways.[2][6] By measuring these MIDs using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy and integrating this data with a stoichiometric model of cellular metabolism, the intracellular fluxes can be computationally estimated.[1][4]
The overall workflow of a 13C-MFA study can be summarized in five key steps:
-
Experimental Design: Selection of the appropriate 13C-labeled tracer and experimental conditions.[1]
-
Isotopic Labeling Experiment: Culturing cells with the 13C tracer until a metabolic and isotopic steady state is reached.[1][2]
-
Metabolite Analysis: Extraction of metabolites and measurement of their mass isotopomer distributions.
-
Computational Flux Estimation: Using computational models and algorithms to estimate intracellular fluxes from the measured data.[7]
-
Statistical Analysis: Evaluation of the goodness-of-fit of the model and determination of confidence intervals for the estimated fluxes.[7]
A diagram illustrating the general workflow of 13C-MFA is provided below.
Experimental Protocols
Detailed and rigorous experimental procedures are critical for obtaining high-quality data in 13C-MFA. This section outlines the key steps involved in the experimental phase.
Isotopic Labeling Experiment
-
Cell Culture: Cells are cultured in a chemically defined medium where a primary carbon source (e.g., glucose) is replaced with its 13C-labeled counterpart. For example, a common choice is a mixture of 80% [1-13C]glucose and 20% [U-13C]glucose.[8] It is crucial to maintain cells in a metabolic steady state, which can be achieved in continuous culture systems like chemostats or by carefully monitoring batch cultures during the exponential growth phase.
-
Tracer Selection: The choice of the 13C-labeled substrate is critical and depends on the specific metabolic pathways of interest. Different tracers will result in different labeling patterns, providing varying degrees of resolution for different fluxes. For instance, [1,2-13C2]glucose is particularly useful for resolving fluxes through the pentose phosphate pathway.[6]
Metabolite Quenching and Extraction
This is a critical step to halt all enzymatic activity instantaneously and extract the intracellular metabolites for analysis. Ineffective quenching can lead to significant alterations in metabolite levels and labeling patterns.
-
Quenching: A common method for suspension-cultured mammalian cells involves rapid quenching in a cold solvent mixture, such as 60% methanol supplemented with 0.85% (w/v) ammonium bicarbonate at -40 °C.[9] For adherent cells, the culture medium is rapidly aspirated, and the cells are washed with ice-cold saline before adding a cold extraction solvent. An alternative is fast filtration and washing, followed by quenching in liquid nitrogen, which can be completed in under 15 seconds.[10]
-
Extraction: Metabolites are typically extracted using a two-phase liquid-liquid extraction. A common solvent system is a mixture of methanol, water, and chloroform. After vigorous mixing and centrifugation, the polar metabolites will be in the upper aqueous phase, while lipids will be in the lower organic phase. The aqueous phase is collected for analysis of central carbon metabolism intermediates.[11]
Sample Preparation for Analysis
-
GC-MS: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the extracted polar metabolites, which are often non-volatile, need to be chemically derivatized to increase their volatility. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which creates tert-butyldimethylsilyl (TBDMS) derivatives of amino acids and organic acids.
-
NMR: Sample preparation for Nuclear Magnetic Resonance (NMR) spectroscopy is generally simpler and non-destructive. The dried metabolite extracts are resuspended in a deuterated solvent (e.g., D2O) with a known concentration of an internal standard for quantification.[12]
Analytical Measurement
-
GC-MS: GC-MS is a widely used technique for 13C-MFA due to its high sensitivity and resolution. The derivatized metabolites are separated by the gas chromatograph and then ionized and detected by the mass spectrometer. The mass spectrometer measures the mass-to-charge ratio (m/z) of the metabolite fragments, providing the mass isotopomer distribution (MID).
-
NMR: 1H and 13C NMR spectroscopy can provide detailed information on the positional labeling of carbons within a metabolite, which can be highly informative for flux analysis.[13] While generally less sensitive than MS, NMR is non-destructive and requires minimal sample preparation.
Computational Analysis
The data generated from the analytical instruments are then used in a computational workflow to estimate the intracellular fluxes.
Metabolic Network Model
A stoichiometric model of the relevant metabolic pathways is constructed. This model includes all the biochemical reactions, the stoichiometry of these reactions, and the specific carbon atom transitions for each reaction. Databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) can be used to construct these network models.[8]
Mathematical Modeling and Flux Estimation
The core of the computational analysis is a mathematical model that relates the intracellular fluxes to the measured MIDs. This is typically done by constructing a set of algebraic equations that describe the balance of each isotopomer for every metabolite in the network at isotopic steady state.
The estimation of metabolic fluxes is an optimization problem where the objective is to find the set of flux values that minimizes the difference between the experimentally measured MIDs and the MIDs predicted by the model. This is typically achieved using a weighted least-squares regression approach.[7]
Statistical Analysis
After the best-fit flux distribution is determined, a statistical analysis is performed to assess the quality of the fit and the precision of the estimated fluxes.
-
Goodness-of-Fit: A chi-squared statistical test is used to determine if the model provides a good fit to the experimental data.
-
Confidence Intervals: The confidence intervals for each estimated flux are calculated to provide a measure of the precision of the flux estimate. This is often done using Monte Carlo simulations or by analyzing the sensitivity of the sum of squared residuals to variations in the flux values.[7]
The diagram below illustrates the logical relationship in the computational flux estimation process.
Data Presentation: Quantitative Flux Maps
The final output of a 13C-MFA study is a quantitative flux map, which provides the rates of all the reactions in the metabolic model. These fluxes are typically reported in units of molar flow per unit of cell mass per unit of time (e.g., mmol/gDW/h). Below are examples of how quantitative flux data can be presented in tables for comparison.
Table 1: Central Carbon Metabolism Fluxes in E. coli
| Reaction | Flux in Wild-Type (mmol/gDW/h) | Flux in pgi knockout (mmol/gDW/h) |
| Glucose uptake | 10.0 | 8.5 |
| Glycolysis (upper) | 8.5 | 0 |
| Pentose Phosphate Pathway | 1.5 | 8.5 |
| TCA Cycle | 5.0 | 4.2 |
| Anaplerosis (PPC) | 1.0 | 1.5 |
This table presents hypothetical but realistic flux data for wild-type E. coli and a phosphoglucose isomerase (pgi) knockout mutant, illustrating how 13C-MFA can quantify the rerouting of metabolic flux through the pentose phosphate pathway when glycolysis is blocked.[14]
Table 2: Metabolic Fluxes in Cancer Cells vs. Normal Cells
| Pathway | Flux in Normal Fibroblasts (relative to glucose uptake) | Flux in Glioblastoma Cells (relative to glucose uptake) |
| Glycolysis to Lactate | 0.1 | 0.8 |
| TCA Cycle (from Glucose) | 0.8 | 0.15 |
| TCA Cycle (from Glutamine) | 0.1 | 0.7 |
| Fatty Acid Synthesis | 0.05 | 0.3 |
This table summarizes typical metabolic shifts observed in cancer cells, such as the Warburg effect (increased glycolysis to lactate) and increased glutamine utilization to replenish the TCA cycle (anaplerosis), as can be quantified by 13C-MFA.[15][16]
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, visualize key aspects of 13C-MFA.
Central Carbon Metabolism
This diagram shows the interconnected pathways of glycolysis, the pentose phosphate pathway, and the TCA cycle, which are the primary focus of many 13C-MFA studies.
Conclusion
13C Metabolic Flux Analysis is a sophisticated and powerful technique that provides unparalleled insights into the functional state of cellular metabolism. For researchers and professionals in drug development, 13C-MFA offers a quantitative framework to understand disease metabolism, identify novel drug targets, and elucidate mechanisms of drug action and resistance. While the experimental and computational aspects of 13C-MFA are complex, the detailed and quantitative information it provides on metabolic fluxes is invaluable for advancing our understanding of cellular physiology and for the development of new therapeutic strategies. The continued development of analytical technologies and computational tools will further enhance the capabilities and accessibility of 13C-MFA in the future.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 4. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 5. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KEGG PATHWAY: Carbon metabolism - Reference pathway [kegg.jp]
- 9. biospec.net [biospec.net]
- 10. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exo-MFA – A 13C metabolic flux analysis to dissect tumor microenvironment-secreted exosome contributions towards cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.psu.edu [pure.psu.edu]
- 13. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 14. ¹³C-metabolic flux analysis for Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Real-time quantitative analysis of metabolic flux in live cells using a hyperpolarized micromagnetic resonance spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flux estimation analysis systematically characterizes the metabolic shifts of the central metabolism pathway in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Stable Isotope Labeling in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolomics, the comprehensive analysis of small molecule metabolites in a biological system, provides a functional readout of the physiological state of a cell or organism. While traditional metabolomics offers a static snapshot of metabolite levels, the integration of stable isotope labeling provides a dynamic view of metabolic fluxes and pathway activities. This technique involves the introduction of metabolites enriched with non-radioactive, heavy isotopes (such as ¹³C, ¹⁵N, and ²H) into a biological system. By tracing the incorporation of these isotopes into downstream metabolites, researchers can elucidate metabolic pathways, quantify flux rates, and understand the metabolic fate of various compounds.[1][2][3] This guide provides an in-depth overview of the principles, experimental protocols, and data analysis strategies for stable isotope labeling in metabolomics, with a particular focus on its applications in drug development.
Core Principles of Stable Isotope Labeling
Stable isotope labeling leverages the ability of analytical instruments, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, to differentiate between molecules based on their mass-to-charge ratio (m/z) or nuclear spin properties, respectively.[4][5]
Commonly Used Stable Isotopes:
-
Carbon-13 (¹³C): The most widely used stable isotope in metabolomics.[6] Glucose and glutamine are common carbon sources in cellular metabolism and are frequently used in their ¹³C-labeled forms to trace central carbon metabolism.[1]
-
Nitrogen-15 (¹⁵N): Used to trace the metabolism of nitrogen-containing compounds such as amino acids and nucleotides.
-
Deuterium (²H): Often used to label water or specific positions in molecules to study hydrogen exchange reactions and fatty acid metabolism.
The choice of isotope and the specific labeling pattern of the tracer molecule are critical for designing an informative experiment.[6]
Labeling Strategies
There are two primary strategies for stable isotope labeling experiments in metabolomics: stationary (or steady-state) labeling and dynamic (or kinetic) labeling.
-
Stationary Isotope Labeling: In this approach, cells or organisms are cultured in the presence of a labeled substrate for a duration sufficient to achieve isotopic steady-state, where the isotopic enrichment of intracellular metabolites becomes constant.[7] This method is particularly useful for identifying active metabolic pathways and determining the relative contributions of different substrates to metabolite pools.
-
Dynamic Isotope Labeling (Metabolic Flux Analysis): This strategy involves collecting samples at multiple time points after the introduction of the labeled substrate.[8] By analyzing the rate of isotope incorporation into various metabolites over time, researchers can quantify the absolute rates of metabolic reactions, a practice known as Metabolic Flux Analysis (MFA).[7][8]
Experimental Workflow
A typical stable isotope labeling experiment in metabolomics involves several key steps, from experimental design to data analysis.
Experimental Protocols
Protocol 1: Stationary ¹³C-Glucose Labeling in Adherent Mammalian Cells
This protocol describes a typical stationary labeling experiment to assess the contribution of glucose to central carbon metabolism.
Materials:
-
Adherent mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM)
-
Glucose-free DMEM
-
Dialyzed Fetal Bovine Serum (dFBS)
-
[U-¹³C₆]-Glucose
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
Ice-cold 0.9% NaCl solution
-
Ice-cold 80% Methanol
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80-90% confluency at the time of harvest. Culture in standard medium overnight.
-
Preparation of Labeling Medium: Prepare glucose-free DMEM supplemented with 10% dFBS and the desired concentration of [U-¹³C₆]-glucose (typically matching the glucose concentration of the standard medium, e.g., 25 mM).
-
Initiation of Labeling:
-
Aspirate the standard medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the prepared ¹³C-labeling medium to the cells.
-
-
Incubation: Incubate the cells in the labeling medium for a duration sufficient to approach isotopic steady-state. This time can vary depending on the cell type and the pathways of interest (e.g., 6-24 hours for central carbon metabolism).
-
Metabolite Quenching and Extraction:
-
Place the 6-well plates on ice.
-
Quickly aspirate the labeling medium.
-
Wash the cells twice with ice-cold 0.9% NaCl.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells into the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously.
-
Incubate at -80°C for at least 20 minutes to precipitate proteins.
-
Centrifuge at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extracts using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
-
Protocol 2: Dynamic Labeling for Metabolic Flux Analysis
This protocol is a modification of Protocol 1 for dynamic labeling experiments.
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Time-Course Sampling: At each desired time point (e.g., 0, 5, 15, 30, 60, 120 minutes), perform the metabolite quenching and extraction as described in step 5 of Protocol 1 for a subset of the wells.
-
Process all samples as described in Protocol 1.
Data Presentation
Quantitative data from stable isotope labeling experiments are typically presented in tables that show the fractional enrichment of isotopes in different metabolites. This allows for clear comparison between different experimental conditions.
Table 1: Fractional ¹³C Enrichment in Key Glycolytic and TCA Cycle Intermediates
| Metabolite | Isotopologue | Control Condition (% Enrichment ± SD) | Drug-Treated Condition (% Enrichment ± SD) |
| Glucose-6-phosphate | M+6 | 95.2 ± 1.5 | 94.8 ± 1.8 |
| Fructose-1,6-bisphosphate | M+6 | 93.1 ± 2.1 | 85.4 ± 3.2 |
| Pyruvate | M+3 | 88.5 ± 2.5 | 75.1 ± 4.1 |
| Lactate | M+3 | 90.3 ± 1.9 | 78.9 ± 3.5 |
| Citrate | M+2 | 75.6 ± 3.2 | 60.2 ± 4.5 |
| α-Ketoglutarate | M+2 | 68.9 ± 3.8 | 55.7 ± 5.1 |
| Malate | M+2 | 70.1 ± 2.9 | 58.3 ± 4.8 |
Note: This is example data. M+n refers to the isotopologue with n ¹³C atoms. Statistical significance is often denoted with asterisks.
Mandatory Visualizations
Signaling Pathway Diagram: Impact of a PI3K Inhibitor on Glucose Metabolism
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and metabolism, and its dysregulation is common in cancer.[9] Stable isotope tracing can be used to investigate how inhibitors of this pathway affect cellular metabolism.
Experimental Workflow Diagram: Sample Preparation for LC/MS Analysis
Applications in Drug Development
Stable isotope labeling is a powerful tool in various stages of drug discovery and development.[10]
-
Target Identification and Validation: By elucidating the metabolic pathways affected by a disease, researchers can identify potential drug targets.
-
Mechanism of Action Studies: Stable isotope tracing can reveal how a drug candidate alters metabolic fluxes, providing insights into its mechanism of action.[11]
-
Pharmacokinetics and Drug Metabolism (ADME): Labeled drug compounds can be administered to track their absorption, distribution, metabolism, and excretion.[10]
-
Toxicity Studies: Alterations in metabolic pathways can be early indicators of drug toxicity.
-
Biomarker Discovery: Metabolomic changes in response to drug treatment can serve as biomarkers of efficacy or resistance.
Conclusion
Stable isotope labeling has become an indispensable technique in modern metabolomics research. Its ability to provide dynamic information on metabolic pathways offers a significant advantage over traditional, static metabolomics approaches. For researchers in drug development, this technique provides a powerful means to understand disease metabolism, elucidate drug mechanisms, and assess the pharmacokinetic and pharmacodynamic properties of new therapeutic agents. As analytical technologies continue to advance, the application of stable isotope labeling in metabolomics is expected to further expand, providing ever more detailed insights into the complexities of cellular metabolism in health and disease.
References
- 1. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 4. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotope Enhanced Approaches in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UWPR [proteomicsresource.washington.edu]
- 8. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 9. ukisotope.com [ukisotope.com]
- 10. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
Navigating Cellular Metabolism: A Technical Guide to DL-Glyceraldehyde-2-13C in Research
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the application of DL-Glyceraldehyde-2-13C, a stable isotope-labeled monosaccharide crucial for dissecting metabolic pathways. This document provides a comprehensive overview of commercially available this compound and related isotopically labeled analogues, their purity, and detailed methodologies for their use in metabolic flux analysis (MFA), particularly in the context of glycolysis and the pentose phosphate pathway (PPP).
Supplier and Purity Landscape
The availability of high-purity this compound and its isotopologues is critical for accurate and reproducible metabolic studies. Below is a summary of suppliers and available purity information for various 13C-labeled glyceraldehyde compounds. While specific purity for this compound is not always publicly listed and may require direct inquiry with the supplier, the data for related compounds provide a strong benchmark for quality.
| Product Name | Supplier(s) | CAS Number | Purity Information |
| This compound | MedChemExpress, Chemsrc | 71122-43-5 | Data sheet available upon request |
| DL-Glyceraldehyde-1-13C | Sigma-Aldrich | 70849-18-2 | ≥99 atom % 13C, ≥99% (CP)[1] |
| DL-Glyceraldehyde (1-13C, 99%) | Eurisotop | - | Chemical purity: 98% |
| DL-Glyceraldehyde-1,2,3-13C3 | BOC Sciences, MedChemExpress, Cambridge Isotope Laboratories, Eurisotop | 478529-56-5 | >85% (LGC Standards), Chemical Purity 98% (Eurisotop)[2] |
| DL-[1,2-13C2]glyceraldehyde | Santa Cruz Biotechnology | 478529-51-0 | - |
| DL-Glyceraldehyde-1,3-13C2 | Toronto Research Chemicals | - | >85% |
Probing Metabolic Pathways: The Role of 13C-Labeled Glyceraldehyde
Stable isotope tracers, such as this compound, are invaluable tools for quantifying the flux through metabolic pathways.[3][4] By introducing a 13C-labeled substrate into a biological system, researchers can track the incorporation of the heavy isotope into downstream metabolites. The specific labeling patterns of these metabolites, as determined by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provide a quantitative measure of the activity of different metabolic routes.[2][4]
DL-Glyceraldehyde is a key intermediate in central carbon metabolism, situated at the intersection of glycolysis and the pentose phosphate pathway. As such, 13C-labeled glyceraldehyde can provide critical insights into the regulation of these pathways, which are often dysregulated in diseases such as cancer.
Experimental Protocol: 13C Metabolic Flux Analysis using Labeled Glyceraldehyde
The following protocol outlines a general workflow for conducting a 13C metabolic flux analysis experiment using a 13C-labeled glyceraldehyde tracer in mammalian cells.
1. Experimental Design and Tracer Selection:
-
Define the metabolic pathways of interest (e.g., glycolysis, pentose phosphate pathway).
-
Select the appropriate 13C-labeled tracer. For differentiating between glycolysis and the PPP, [1,2-13C]glucose is often used. This compound can be used to probe reactions downstream of the aldolase step in glycolysis.
-
Determine the optimal labeling duration to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites is stable. This is typically determined empirically by performing a time-course experiment (e.g., sampling at 18 and 24 hours).[5]
2. Cell Culture and Isotope Labeling:
-
Culture mammalian cells in a defined medium. For adherent cells, seed them at a density that will ensure they are in the exponential growth phase during the labeling experiment.
-
On the day of the experiment, replace the standard medium with a medium containing the 13C-labeled tracer at a known concentration.
-
Incubate the cells for the predetermined duration to allow for the incorporation of the label into intracellular metabolites.
3. Metabolite Extraction:
-
Rapidly quench metabolism to prevent further enzymatic activity. This is typically achieved by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract the metabolites using a cold solvent mixture, such as 80:20 methanol:water, kept at -80°C.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge the lysate at a high speed to pellet cellular debris.
-
Collect the supernatant containing the polar metabolites.
4. Sample Analysis by Mass Spectrometry:
-
Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the dried metabolites to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
Analyze the derivatized samples by GC-MS or by liquid chromatography-mass spectrometry (LC-MS/MS) for polar metabolites.
-
Acquire data in full scan mode or using selected ion monitoring (SIM) to detect the mass isotopologues of the target metabolites.
5. Data Analysis and Flux Calculation:
-
Integrate the peak areas for each mass isotopologue of the measured metabolites.
-
Correct the raw data for the natural abundance of 13C.
-
Use a metabolic modeling software (e.g., INCA, Metran) to fit the measured isotopologue distribution data to a metabolic network model.
-
The software will then calculate the intracellular metabolic fluxes that best explain the observed labeling patterns.
Visualizing Metabolic Fate: Glycolysis and the Pentose Phosphate Pathway
The following diagram illustrates the flow of the 13C label from glucose through glycolysis and the pentose phosphate pathway. The use of specifically labeled glucose, such as [1,2-13C]glucose, allows for the deconvolution of these interconnected pathways. Metabolism via glycolysis will produce distinct labeling patterns in downstream metabolites like 3-phosphoglycerate (3PG) compared to metabolism through the oxidative PPP.[5]
Caption: Carbon flow from glucose through Glycolysis and the Pentose Phosphate Pathway.
Experimental Workflow for 13C Metabolic Flux Analysis
The logical steps involved in a typical 13C-MFA experiment are outlined in the workflow diagram below. This process begins with careful experimental design and culminates in the calculation of intracellular fluxes, providing a quantitative snapshot of cellular metabolism.
Caption: A streamlined workflow for conducting 13C Metabolic Flux Analysis experiments.
Conclusion
This compound and other isotopically labeled tracers are powerful tools for elucidating the complexities of cellular metabolism. By following rigorous experimental protocols and employing sophisticated data analysis, researchers can gain unprecedented insights into the regulation of metabolic networks in health and disease. This technical guide provides a foundational framework for utilizing these techniques to advance our understanding of cellular physiology and to accelerate the development of novel therapeutics.
References
- 1. drziweidai.com [drziweidai.com]
- 2. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 3. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DL-Glyceraldehyde-2-13C: Safety, Handling, and Application in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and application of DL-Glyceraldehyde-2-13C, a stable isotope-labeled compound crucial for metabolic research and drug development. This document outlines its chemical and physical properties, detailed safety protocols, and its use as a tracer in metabolic flux analysis, particularly for studying glycolysis and the pentose phosphate pathway.
Chemical and Physical Properties
This compound is a C-13 labeled form of DL-Glyceraldehyde. The isotopic labeling allows it to be used as a tracer in metabolic studies.[1]
| Property | Value | Source |
| Chemical Formula | C₃H₆O₃ | |
| Molecular Weight | Approximately 91.05 g/mol (varying slightly based on isotopic purity) | N/A |
| CAS Number | 71122-43-5 | |
| Appearance | Varies; may be supplied as a solid or in solution | [2] |
| Solubility | Slightly soluble in water; insoluble in benzene, petroleum ether, and pentane. | [3] |
Safety and Handling
The following safety and handling procedures are based on information for DL-Glyceraldehyde and should be strictly followed for its isotopically labeled form.
Hazard Identification
DL-Glyceraldehyde may cause skin irritation, serious eye irritation, and respiratory irritation.[4] It is important to handle this compound with care in a well-ventilated area.[4][5]
| Hazard | Classification | Precautionary Statements |
| Skin Irritation | Causes skin irritation[4] | P264: Wash skin thoroughly after handling.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4] P332+P313: If skin irritation occurs: Get medical advice/attention.[4] |
| Eye Irritation | Causes serious eye irritation[4] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] P337+P313: If eye irritation persists: Get medical advice/attention.[4] |
| Respiratory Irritation | May cause respiratory irritation[4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P271: Use only outdoors or in a well-ventilated area.[4] P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4] |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4] If irritation or discomfort persists, seek medical attention.[6] |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[4] Wash clothing before reuse.[4] Obtain medical aid immediately.[4] |
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes.[4] Obtain medical aid immediately.[4] |
| Ingestion | Do NOT induce vomiting without medical advice.[4] Rinse mouth with water.[4] Never administer anything by mouth to an unconscious person.[4] Obtain medical aid immediately.[4] |
Handling and Storage
Handling: Avoid contact with skin, eyes, and personal clothing.[4] Wash hands thoroughly after handling.[4] Use only with adequate ventilation.[4] Wear suitable protective clothing, gloves, and eye/face protection.[4] Minimize dust generation and accumulation.[4]
Storage: Store in a tightly-closed container when not in use.[4] Store in a cool, dry, well-ventilated area away from incompatible substances.[4][5] For some formulations, storage at 4°C is recommended.[6]
Application in Metabolic Flux Analysis
This compound is primarily used as a tracer in ¹³C-Metabolic Flux Analysis (¹³C-MFA). This technique allows for the quantitative determination of in vivo metabolic fluxes in biological systems.[5][6][7] By introducing a ¹³C-labeled substrate, researchers can track the path of the labeled carbon atoms through metabolic pathways.[5]
Tracing Glycolysis and the Pentose Phosphate Pathway
This compound is a valuable tool for studying the central carbon metabolism, particularly the interplay between glycolysis and the Pentose Phosphate Pathway (PPP). Once it enters the cell, it is phosphorylated to glyceraldehyde-3-phosphate (G3P), a key intermediate in both pathways.
Figure 1: Entry of this compound into central carbon metabolism.
The diagram above illustrates how this compound, after being converted to its phosphorylated and labeled form, enters the lower part of glycolysis. The ¹³C label can then be traced as it is incorporated into downstream metabolites of glycolysis or recycled back into the Pentose Phosphate Pathway.
Experimental Protocol: A Generalized Workflow for ¹³C-MFA
Figure 2: Generalized experimental workflow for a ¹³C-Metabolic Flux Analysis experiment.
1. Cell Culture:
-
Culture cells of interest in a chemically defined medium to ensure that the labeled substrate is the primary carbon source being traced.
2. Isotope Labeling:
-
Introduce a known concentration of this compound into the culture medium.
-
The duration of labeling will depend on the metabolic rates of the cells and the pathways being investigated. It is crucial to reach an isotopic steady state for accurate flux determination.
3. Metabolite Extraction:
-
Rapidly quench metabolic activity to prevent further enzymatic reactions. This is often achieved by using cold methanol or other quenching solutions.
-
Extract intracellular metabolites using appropriate solvents.
4. Sample Derivatization (for GC-MS):
-
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), non-volatile metabolites like sugar phosphates need to be chemically modified (derivatized) to make them volatile.
5. Analytical Measurement:
-
Analyze the extracted metabolites using techniques such as GC-MS, Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[7] These methods can separate different metabolites and determine the extent and position of ¹³C labeling.
6. Data Analysis:
-
The raw data from the analytical instruments is processed to determine the mass isotopomer distribution (MID) for each metabolite of interest. This involves correcting for the natural abundance of ¹³C.
7. Flux Calculation:
-
The MIDs are then used in computational models that describe the metabolic network. By fitting the experimental data to the model, the rates (fluxes) of the individual reactions in the network can be estimated.
Conclusion
This compound is a powerful tool for researchers and scientists in the field of metabolic engineering and drug development. Its use in ¹³C-Metabolic Flux Analysis provides invaluable quantitative insights into the complex network of cellular metabolism. Adherence to strict safety and handling protocols is paramount to ensure the well-being of laboratory personnel. This guide provides a foundational understanding to support the effective and safe use of this important research compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Uncertainties in pentose-phosphate pathway flux assessment underestimate its contribution to neuronal glucose consumption: relevance for neurodegeneration and aging [frontiersin.org]
- 4. Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative modeling of pentose phosphate pathway response to oxidative stress reveals a cooperative regulatory strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
Methodological & Application
Application Notes and Protocols for Mass Spectrometry-Based Analysis of DL-Glyceraldehyde-2-13C
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of DL-Glyceraldehyde-2-13C using mass spectrometry. The focus is on providing robust and reproducible methods for researchers in metabolic studies, drug development, and related fields.
Introduction
This compound is a stable isotope-labeled form of glyceraldehyde, a key intermediate in carbohydrate metabolism. As a tracer, it allows for the investigation of metabolic pathways, such as glycolysis and the pentose phosphate pathway. Its analysis requires sensitive and specific analytical methods to differentiate and quantify the labeled and unlabeled forms. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, particularly after derivatization to increase the volatility of the analyte.
I. Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the recommended technique for the analysis of this compound due to its high resolution and sensitivity, especially when coupled with derivatization.
Sample Preparation and Derivatization
Due to its polarity and low volatility, glyceraldehyde requires derivatization prior to GC-MS analysis. The most common and effective method is trimethylsilylation (TMS), which replaces active hydrogens with a trimethylsilyl group, making the molecule more volatile and thermally stable.
Protocol: Trimethylsilylation of this compound
This two-step protocol involves methoximation followed by silylation.
Reagents and Materials:
-
This compound standard
-
Methoxyamine hydrochloride (MOX) solution (20 mg/mL in pyridine)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Internal Standard (e.g., Sorbitol-13C6)
-
Sample vials (2 mL) with screw caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for drying
Procedure:
-
Drying: Evaporate the aqueous sample containing this compound to complete dryness under a gentle stream of nitrogen gas. It is crucial to ensure the sample is completely dry as silylation reagents are sensitive to moisture.
-
Methoximation:
-
Add 50 µL of MOX solution to the dried sample.
-
Vortex vigorously for 1 minute to ensure complete dissolution.
-
Incubate the mixture at 60°C for 60 minutes. This step protects the aldehyde group from forming multiple derivatives.
-
-
Silylation:
-
After cooling to room temperature, add 80 µL of MSTFA + 1% TMCS.
-
Vortex for 1 minute.
-
Incubate at 60°C for 30 minutes.
-
-
Analysis: The derivatized sample is now ready for GC-MS analysis. Transfer the supernatant to a GC-MS vial.
GC-MS Instrumentation and Parameters
The following parameters provide a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Temperature Program | Initial temperature of 70°C, hold for 1 min, ramp at 6°C/min to 310°C, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 290°C |
| Acquisition Mode | Full Scan (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
Mass Spectra and Data Analysis
The trimethylsilyl derivative of glyceraldehyde will produce a characteristic mass spectrum. For this compound, a mass shift of +1 m/z will be observed for fragments containing the C-2 position.
Expected Key Fragment Ions for TMS-Glyceraldehyde:
| Fragment | Unlabeled (m/z) | Labeled with 13C at C-2 (m/z) |
| [M-CH3]+ | 293 | 294 |
| [M-CH2OTMS]+ | 205 | 206 |
| [CH(OTMS)2]+ | 147 | 147 |
| [Si(CH3)3]+ | 73 | 73 |
Quantitative Analysis:
For quantitative analysis, Selected Ion Monitoring (SIM) mode should be used to monitor the characteristic fragment ions. The ratio of the peak areas of the labeled and unlabeled fragments can be used to determine the isotopic enrichment. An internal standard should be used to correct for variations in sample preparation and injection.
II. Application: Metabolic Tracer Studies
This compound can be used as a tracer to study the flux through central carbon metabolism. When introduced into a biological system, the 13C label will be incorporated into downstream metabolites.
Experimental Workflow for Metabolic Tracer Analysis
Metabolic Fate of this compound
DL-Glyceraldehyde can enter glycolysis after being phosphorylated to glyceraldehyde-3-phosphate (G3P). The 13C label at the C-2 position will be retained in G3P and subsequently incorporated into downstream metabolites of glycolysis and the TCA cycle.
Quantifying metabolic flux with DL-Glyceraldehyde-2-13C.
Application Note & Protocol
Topic: Quantifying Metabolic Flux with DL-Glyceraldehyde-2-13C
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic flux analysis (MFA) is a critical tool for understanding cellular physiology by quantifying the rates (fluxes) of metabolic reactions.[1][2] Stable isotope-based MFA, particularly using 13C-labeled substrates, has become the gold standard for elucidating metabolic pathways in various biological systems, from microbes to mammalian cells.[1][3] This technique involves introducing a 13C-labeled substrate into a biological system and tracking the incorporation of the 13C label into downstream metabolites. By analyzing the mass isotopomer distributions of these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can deduce the relative contributions of different pathways to metabolite production.[1][4]
While 13C-labeled glucose and glutamine are the most common tracers for studying central carbon metabolism, other labeled intermediates can provide unique insights into specific metabolic nodes.[5] this compound is a stable isotope-labeled form of glyceraldehyde that can be used as a tracer to probe the lower part of glycolysis and its connections to other pathways.[6] As an intermediate in glycolysis and the pentose phosphate pathway (PPP), glyceraldehyde can directly enter these pathways, offering a more targeted approach to studying fluxes around the triose-phosphate pool. This is particularly valuable for investigating diseases with altered glycolytic activity, such as cancer, and for assessing the mechanism of action of drugs that target these pathways.[5][7]
This document provides a detailed protocol for using this compound to quantify metabolic flux, covering the experimental workflow, sample analysis, and data interpretation.
Principle of the Method
DL-Glyceraldehyde is a three-carbon monosaccharide. Upon entering the cell, it is phosphorylated by a triose kinase to form glyceraldehyde-3-phosphate (G3P), a key intermediate in glycolysis. When using this compound, the 13C label is positioned on the central carbon atom. This labeled G3P then proceeds through the payoff phase of glycolysis, leading to the formation of labeled pyruvate and lactate. The 13C label can also be traced into the Tricarboxylic Acid (TCA) cycle via acetyl-CoA, and into anabolic pathways for the synthesis of amino acids and fatty acids.
By measuring the mass shifts in these downstream metabolites, it is possible to quantify the flux through these pathways. For instance, the M+1 isotopologue of pyruvate (pyruvate with one 13C atom) will be directly proportional to the amount of this compound that has been metabolized through glycolysis.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 5. d-nb.info [d-nb.info]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Anticancer Effect of dl-Glyceraldehyde and 2-Deoxyglucose in Ehrlich Ascites Carcinoma Bearing Mice and Their Effect on Liver, Kidney and Haematological Parameters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 13C Tracer Experiments in Mammalian Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable-isotope tracing has become a powerful tool for elucidating the intricate metabolic pathways that are active in mammalian cells. In particular, 13C metabolic flux analysis (13C-MFA) is a primary technique for quantifying intracellular fluxes, offering deep insights into cellular physiology and disease states, such as cancer. This document provides a detailed guide to the experimental design, execution, and analysis of 13C tracer experiments in mammalian cells.
Cancer cells exhibit significant metabolic alterations to support their rapid proliferation and adaptation to changing microenvironments. Techniques like 13C-MFA allow researchers to trace the fate of labeled molecules and understand these altered metabolic networks. While previously considered complex, recent advancements have made these methods more accessible.
Experimental Design Considerations
A successful 13C tracer experiment hinges on a well-thought-out experimental design. Key considerations include the choice of isotopic tracer, ensuring the attainment of isotopic steady state, and proper controls.
Tracer Selection
The selection of the 13C-labeled substrate is critical and depends on the specific metabolic pathways being investigated. Different tracers provide distinct labeling patterns that enhance the resolution of metabolic fluxes in different parts of the metabolic network.
For a comprehensive analysis of central carbon metabolism, it is often advantageous to perform parallel labeling experiments with different tracers. For instance, using a glucose tracer in one experiment and a glutamine tracer in a parallel experiment can provide a more complete picture of cellular metabolism.
| Tracer | Primary Pathways Interrogated | Rationale |
| [1,2-13C2]glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | This tracer provides the most precise estimates for fluxes in glycolysis and the PPP. |
| [U-13C6]glucose | Glycolysis, TCA Cycle, Lipogenesis | Uniformly labeled glucose allows for the tracking of all six carbon atoms as they traverse through various metabolic pathways. |
| [U-13C5]glutamine | TCA Cycle, Reductive Carboxylation, Lipogenesis | Uniformly labeled glutamine is the preferred tracer for analyzing the TCA cycle. It helps in understanding glutamine's contribution to lipogenesis via reductive carboxylation. |
| [1-13C]glutamine | Reductive Carboxylation | The isotopic label is retained during the reductive TCA cycle, making it useful for studying this pathway. |
| [5-13C]glutamine | Reductive Carboxylation and Fatty Acid Synthesis | The label from [5-13C]glutamine is incorporated into acetyl-CoA and fatty acids only through reductive carboxylation. |
Isotopic Steady State
A fundamental assumption for many 13C-MFA calculations is that the intracellular metabolites have reached isotopic steady state, meaning the isotopic labeling of metabolites is constant over time. It is crucial to validate this assumption for all tracer experiments.
To confirm isotopic steady state, isotopic labeling should be measured at two or more time points. If the labeling is identical at these time points, isotopic steady state has been achieved. The time required to reach this state depends on the turnover rate of the metabolites and the labeling dynamics of upstream metabolites. For proliferating mammalian cells, isotopic steady state can often be reached within a few hours. However, factors like the exchange of intracellular and external metabolites can slow down the incorporation rate. For some metabolites, such as those involved in the TCA cycle using a [U-13C6]glutamine tracer, steady state can be reached within 3 hours. Glycolytic metabolites, when using a [1,2-13C2]glucose tracer, may reach steady state in as little as 1.5 hours.
Experimental Workflow
The following diagram illustrates the general workflow for a 13C tracer experiment in mammalian cells.
Detailed Protocols
Protocol 1: Cell Culture and Labeling
This protocol is a general guideline and may need to be optimized for specific cell lines and experimental conditions.
Materials:
-
Mammalian cell line of interest
-
Complete growth medium
-
Isotope-free medium (e.g., glucose and glutamine-free RPMI)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
13C-labeled tracer (e.g., [U-13C6]glucose or [U-13C5]glutamine)
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will ensure they are in the mid-exponential growth phase at the time of the experiment. For example, seed 200,000 A549 cells per well. Allow cells to attach and grow for at least 6 hours in a humidified incubator at 37°C and 5% CO2.
-
Tracer Medium Preparation: Prepare the labeling medium by supplementing the isotope-free basal medium with the desired concentration of the 13C tracer and other necessary nutrients. It is important to use dialyzed FBS to avoid interference from unlabeled metabolites present in regular FBS.
-
Media Change: One hour before introducing the tracer, replace the culture medium with fresh medium supplemented with dialyzed FBS. This step helps to acclimate the cells to the new serum conditions.
-
Tracer Introduction: At the start of the labeling experiment, aspirate the medium and wash the cells once with PBS. Then, add the pre-warmed tracer medium to the cells.
-
Incubation: Incubate the cells for a predetermined time to allow for the incorporation of the tracer and to reach isotopic steady state. This time should be optimized for the specific cell line and tracer being used.
Protocol 2: Metabolite Quenching and Extraction
Rapid quenching of metabolic activity is crucial to accurately capture the metabolic state of the cells.
Materials:
-
Cold quenching solution (e.g., 80:20 methanol:water at -75°C)
-
Cell scraper
-
Dry ice
-
Microcentrifuge tubes
Procedure:
-
Quenching: Aspirate the labeling medium and immediately add the cold quenching solution to the culture plate.
-
Incubation: Place the culture dishes at -75°C for 10 minutes to ensure complete metabolic quenching. Following this, incubate the plates on ice for 10-15 minutes to allow for freeze-thaw lysis of the cells.
-
Cell Scraping: On dry ice, use a cell scraper to detach the cells from the culture dish.
-
Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Extraction: Proceed with metabolite extraction. A common method involves a liquid-liquid extraction to separate polar and nonpolar metabolites. The specifics of the extraction will depend on the downstream analytical method. For LC-MS, a protein precipitation method with methanol is often used.
Protocol 3: Sample Preparation for GC-MS Analysis
For GC-MS analysis, metabolites, particularly amino acids, need to be derivatized to increase their volatility.
Materials:
-
6 M HCl
-
N,N-dimethylformamide
-
MTBSTFA + 1% TBDMCS (derivatizing agent)
-
Acetonitrile
Procedure:
-
Hydrolysis: For proteinogenic amino acids, hydrolyze the cell pellet in 6 M HCl at 110°C for 12 hours.
-
Drying: Dry the hydrolysate overnight at approximately 80°C.
-
Derivatization:
-
Dissolve the dried sample in 50 µL of N,N-dimethylformamide.
-
Add 50 µL of MTBSTFA + 1% TBDMCS.
-
Incubate at 95°C for 1 hour.
-
-
Analysis: After cooling, centrifuge the sample to remove any debris and transfer the supernatant to an analytical vial for GC-MS analysis.
Protocol 4: Sample Preparation for LC-MS Analysis
LC-MS is often used for less stable and less abundant metabolic intermediates and does not typically require derivatization.
Materials:
-
80% Methanol
-
Deionized water
-
LC-MS grade solvents
Procedure:
-
Extraction: After quenching, extract the metabolites using a method like protein precipitation with cold methanol.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
Drying and Reconstitution: Dry the supernatant using a SpeedVac and reconstitute the sample in a solvent compatible with the LC method.
-
Analysis: The samples are now ready for LC-MS analysis. It is recommended to analyze the samples within 24 hours of extraction and to store them at -80°C.
Data Presentation and Analysis
The raw data from the mass spectrometer needs to be corrected for the natural abundance of heavy isotopes. The corrected mass isotopomer distributions are then used for metabolic flux analysis.
Central Carbon Metabolism Pathways
The following diagrams illustrate the flow of carbon from glucose and glutamine through central metabolic pathways.
Conclusion
13C tracer experiments are a powerful methodology for quantitatively assessing metabolic pathway activity in mammalian cells. Careful experimental design, meticulous execution of protocols, and appropriate data analysis are all essential for obtaining reliable and insightful results. The protocols and guidelines presented here provide a solid foundation for researchers to successfully implement these techniques in their own studies.
Application Notes and Protocols for Central Carbon Metabolism Analysis Using DL-Glyceraldehyde-2-¹³C Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopic labeling is a powerful technique to trace the metabolic fate of substrates and elucidate the activity of metabolic pathways. While ¹³C-labeled glucose and glutamine are commonly used tracers for metabolic flux analysis (MFA), the use of other labeled intermediates can provide more specific insights into particular nodes of central carbon metabolism. DL-Glyceraldehyde-2-¹³C is a useful tracer for probing the lower part of glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. This document provides detailed application notes and protocols for utilizing DL-Glyceraldehyde-2-¹³C in the analysis of central carbon metabolism.
Metabolic flux analysis (MFA) with stable isotopes like ¹³C is a cornerstone for understanding cellular metabolism in various contexts, including disease research and drug development.[1][2][3] The choice of isotopic tracer is critical and significantly influences the precision of the estimated metabolic fluxes.[4] While tracers like [1,2-¹³C₂]glucose are excellent for analyzing glycolysis and the pentose phosphate pathway[4], and [U-¹³C₅]glutamine is preferred for the TCA cycle[4], DL-Glyceraldehyde-2-¹³C offers a unique entry point into the central carbon metabolism.
Principle of DL-Glyceraldehyde-2-¹³C Labeling
Glyceraldehyde is a three-carbon aldose that, upon entering the cell, is phosphorylated to glyceraldehyde-3-phosphate (G3P), a key intermediate in glycolysis. By introducing a ¹³C label at the second carbon (C-2) of glyceraldehyde, researchers can track the distribution of this labeled carbon through the subsequent metabolic pathways. This allows for the quantification of fluxes through glycolysis, the PPP, and the TCA cycle, as well as related biosynthetic pathways. The labeling patterns in downstream metabolites, such as pyruvate, lactate, and TCA cycle intermediates, are measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[5]
Applications in Research and Drug Development
-
Elucidating Glycolytic and PPP Flux: Precisely measuring the flux through the lower glycolytic pathway and the non-oxidative branch of the PPP.
-
Assessing TCA Cycle Activity: Determining the contribution of glycolytic products to the TCA cycle.
-
Cancer Metabolism Research: Investigating metabolic reprogramming in cancer cells, which often exhibit altered glycolytic rates (the Warburg effect).[4]
-
Drug Discovery: Evaluating the on-target and off-target effects of drugs that modulate central carbon metabolism.
-
Metabolic Engineering: Optimizing metabolic pathways in microorganisms for the production of valuable biochemicals.[2]
Experimental Workflow
The overall experimental workflow for a DL-Glyceraldehyde-2-¹³C labeling study involves several key steps, from cell culture to data analysis.
Caption: A generalized workflow for ¹³C metabolic flux analysis.
Detailed Experimental Protocols
Cell Culture and Isotopic Labeling
This protocol is adapted for adherent mammalian cells but can be modified for suspension cultures or other organisms.
Materials:
-
Mammalian cell line of interest (e.g., A549 lung carcinoma)[4]
-
Complete growth medium (e.g., DMEM)
-
Glucose-free DMEM
-
DL-Glyceraldehyde-2-¹³C
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates or 10-cm dishes) and grow to the desired confluency (typically 70-80%).
-
Prepare the labeling medium by supplementing glucose-free DMEM with DL-Glyceraldehyde-2-¹³C at a final concentration of 10-25 mM, dFBS, and other necessary supplements.
-
Aspirate the growth medium from the cells and wash twice with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a sufficient time to reach isotopic steady state. This needs to be determined empirically for each cell line and experimental condition but is often in the range of 6-24 hours.[6] It is crucial to perform a time-course experiment to confirm that isotopic steady state has been achieved.[6]
Metabolite Quenching and Extraction
Rapid quenching of metabolic activity is critical to prevent changes in metabolite levels during sample processing.
Materials:
-
Ice-cold 0.9% (w/v) NaCl solution
-
Extraction solvent: 80:20 (v/v) methanol:water, pre-chilled to -80°C
Protocol:
-
Place the culture plates on ice.
-
Aspirate the labeling medium and immediately wash the cells with ice-cold 0.9% NaCl.
-
Aspirate the NaCl solution and add the pre-chilled extraction solvent to the cells (e.g., 1 mL for a well of a 6-well plate).
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes vigorously and incubate at -20°C for 1 hour to facilitate protein precipitation.
-
Centrifuge at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Store the dried extracts at -80°C until analysis.
Sample Analysis by GC-MS
This is a common method for analyzing the labeling patterns of central carbon metabolites.
Materials:
-
Pyridine
-
Methoxyamine hydrochloride
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS)
-
GC-MS instrument
Protocol:
-
Derivatization:
-
Resuspend the dried metabolite extracts in 30 µL of 2% (w/v) methoxyamine hydrochloride in pyridine.
-
Incubate at 37°C for 90 minutes with shaking.
-
Add 70 µL of MTBSTFA + 1% TBDMCS and incubate at 60°C for 60 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample onto the GC-MS.
-
Use a suitable temperature gradient to separate the metabolites.
-
Operate the mass spectrometer in either scan or selected ion monitoring (SIM) mode to acquire mass isotopomer distributions.
-
Data Analysis and Interpretation
Mass Isotopomer Distribution (MID)
The raw MS data provides the relative abundance of different mass isotopomers for each metabolite. For example, pyruvate (a 3-carbon molecule) can exist as:
-
M+0: All carbons are ¹²C.
-
M+1: One carbon is ¹³C.
-
M+2: Two carbons are ¹³C.
-
M+3: All three carbons are ¹³C.
The fractional abundance of each isotopomer is corrected for natural ¹³C abundance to determine the excess fractional labeling.
Metabolic Pathway Tracing with DL-Glyceraldehyde-2-¹³C
The ¹³C label from DL-Glyceraldehyde-2-¹³C enters the metabolism at the level of G3P. The following diagram illustrates the expected labeling pattern in key downstream metabolites.
Caption: Fate of the ¹³C label from DL-Glyceraldehyde-2-¹³C. (● represents ¹³C, ○ represents ¹²C).
Quantitative Data Summary
The following tables present illustrative data from a hypothetical experiment comparing a control cell line to a drug-treated cell line.
Table 1: Fractional ¹³C Labeling in Key Metabolites
| Metabolite | Control (Mole Percent Enrichment) | Drug-Treated (Mole Percent Enrichment) |
| Pyruvate (M+1) | 85.2 ± 3.1 | 65.7 ± 2.8 |
| Lactate (M+1) | 83.9 ± 3.5 | 62.1 ± 3.0 |
| Citrate (M+1) | 45.6 ± 2.2 | 25.3 ± 1.9 |
| α-Ketoglutarate (M+1) | 38.1 ± 1.9 | 18.9 ± 1.5 |
| Malate (M+1) | 42.3 ± 2.5 | 22.8 ± 2.1 |
| Ribose-5-Phosphate (M+1) | 15.8 ± 1.1 | 28.4 ± 1.7 |
Table 2: Calculated Metabolic Fluxes (relative to glyceraldehyde uptake)
| Flux | Control | Drug-Treated |
| Glycolysis (Pyruvate production) | 100 | 75 |
| Lactate Dehydrogenase | 80 | 50 |
| Pyruvate Dehydrogenase (TCA entry) | 20 | 25 |
| Pentose Phosphate Pathway | 10 | 25 |
Note: The data presented in these tables is for illustrative purposes only and does not represent actual experimental results.
Conclusion
DL-Glyceraldehyde-2-¹³C labeling is a valuable tool for detailed investigation of central carbon metabolism. By providing a direct entry point into the lower part of glycolysis, it offers a unique perspective that can complement studies using more common tracers like ¹³C-glucose. The protocols and guidelines presented here provide a framework for researchers to design and execute robust metabolic flux analysis experiments, ultimately leading to a deeper understanding of cellular metabolism in health and disease.
References
- 1. shimadzu.com [shimadzu.com]
- 2. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 6. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies Using DL-Glyceraldehyde-2-13C Infusion
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope tracing with compounds like DL-Glyceraldehyde-2-13C is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes in vivo. By introducing a 13C-labeled substrate into a living organism, researchers can track the incorporation of the heavy isotope into downstream metabolites. This provides a dynamic view of metabolic processes that cannot be obtained from static metabolite measurements alone.
DL-Glyceraldehyde is a key intermediate in several central metabolic pathways, including glycolysis and gluconeogenesis. Infusion of this compound allows for the direct investigation of its metabolic fate and its contribution to various metabolic pools. This can be particularly insightful for studying diseases with altered glucose metabolism, such as diabetes, cancer, and inborn errors of metabolism.
Key Metabolic Pathways
The 2-13C label from DL-Glyceraldehyde is expected to be incorporated into several key metabolic pathways. Understanding these pathways is crucial for experimental design and data interpretation.
-
Gluconeogenesis: Glyceraldehyde can be phosphorylated to glyceraldehyde-3-phosphate (G3P), a key intermediate in the gluconeogenic pathway, leading to the formation of labeled glucose.
-
Glycolysis: G3P is also a central intermediate in glycolysis. The label can be traced down the glycolytic pathway to pyruvate and lactate.
-
Tricarboxylic Acid (TCA) Cycle: Labeled pyruvate can enter the TCA cycle, leading to the labeling of TCA cycle intermediates such as citrate, succinate, and malate.
-
Pentose Phosphate Pathway (PPP): G3P can also enter the PPP, leading to the formation of labeled ribose-5-phosphate, a precursor for nucleotide synthesis.
Metabolic fate of this compound.
Quantitative Data Summary
As no direct in vivo studies using this compound are available, the following table summarizes representative quantitative data from a study using a closely related tracer, [2-13C]glycerol, to measure gluconeogenesis in rats. This data can serve as an estimate for the expected range of metabolic flux.
| Parameter | Postabsorptive Rats | Starved Rats |
| Tracer Infusion Rate | High | High |
| Gluconeogenesis (% of glucose production) | 54 ± 2 | 89 ± 1 |
| Glycerol Turnover Rate | Increased | Increased |
| Gluconeogenesis from Glycerol | Increased | Increased |
| Hepatic Glycerol-3-Phosphate Concentration | Increased | Increased |
Data adapted from a study measuring gluconeogenesis with [2-13C]glycerol infusion in rats.
Experimental Protocols
The following protocols are adapted from established procedures for in vivo stable isotope infusion in rodents.
Animal Preparation and Catheterization
This protocol describes the surgical procedure for implanting catheters for intravenous infusion and blood sampling.
Surgical workflow for catheter implantation.
Materials:
-
Rodent (e.g., mouse or rat)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (forceps, scissors, sutures)
-
Catheters (e.g., V.A.B.™)
-
Heparinized saline
-
Warming pad
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to surgery to allow for acclimatization.
-
Anesthesia: Anesthetize the animal using a standard protocol. Monitor the depth of anesthesia throughout the procedure.
-
Surgical Preparation: Shave the ventral neck area and sterilize the surgical site with an appropriate antiseptic.
-
Jugular Vein Catheterization: Make a small incision to expose the jugular vein. Carefully insert a catheter filled with heparinized saline into the vein and secure it with sutures. This catheter will be used for tracer infusion.
-
Carotid Artery Catheterization: Expose the carotid artery and insert a second catheter for blood sampling. Secure it in place with sutures.
-
Catheter Tunneling and Exteriorization: Tunnel the catheters subcutaneously to the dorsal neck region and exteriorize them. This prevents the animal from accessing and damaging the catheters.
-
Post-operative Care and Recovery: Close the incision with sutures or surgical clips. Provide post-operative analgesia and allow the animal to recover on a warming pad. Monitor the animal closely for any signs of distress. Allow for a recovery period of 3-5 days before the infusion study.
In Vivo this compound Infusion Protocol
This protocol outlines the procedure for the continuous intravenous infusion of the tracer.
Materials:
-
Catheterized rodent
-
This compound solution (sterile, appropriate concentration)
-
Infusion pump
-
Swivel system (to allow free movement of the animal)
-
Blood collection tubes (e.g., EDTA-coated capillaries)
-
Centrifuge
Procedure:
-
Fasting: Fast the animal for a predetermined period (e.g., 5-6 hours) to achieve a metabolic steady state. Provide free access to water.
-
Setup: Connect the jugular vein catheter to the infusion pump via a swivel system. Connect the carotid artery catheter to a sampling line.
-
Priming Bolus (Optional): To rapidly achieve isotopic steady state, a priming bolus of the tracer solution can be administered. The dose should be calculated based on the estimated pool size of the metabolite.
-
Continuous Infusion: Start the continuous infusion of the this compound solution at a constant rate. The infusion rate will need to be optimized based on the animal's weight and the desired level of isotopic enrichment.
-
Blood Sampling: Collect blood samples from the carotid artery at regular intervals (e.g., 0, 30, 60, 90, 120 minutes) to monitor the isotopic enrichment of glyceraldehyde and downstream metabolites in the plasma.
-
Tissue Collection: At the end of the infusion period, anesthetize the animal and collect tissues of interest (e.g., liver, muscle, brain). Immediately freeze-clamp the tissues in liquid nitrogen to quench metabolic activity.
-
Sample Processing: Centrifuge the blood samples to separate the plasma. Store plasma and tissue samples at -80°C until analysis.
Sample Analysis by Mass Spectrometry
This protocol provides a general workflow for the analysis of 13C enrichment in metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workflow for sample analysis.
Procedure:
-
Metabolite Extraction: Extract metabolites from plasma and tissue samples using a suitable solvent system (e.g., methanol/chloroform/water).
-
Derivatization (for GC-MS): For analysis by GC-MS, derivatize the extracted metabolites to increase their volatility.
-
GC-MS or LC-MS Analysis: Analyze the samples using GC-MS or LC-MS to separate and detect the metabolites of interest. The mass spectrometer will provide information on the mass isotopologue distribution for each metabolite.
-
Data Processing: Process the raw data to identify peaks, perform integration, and correct for natural isotope abundance.
-
Isotopologue Distribution Analysis: Determine the fractional enrichment of 13C in each metabolite.
-
Metabolic Flux Calculation: Use metabolic flux analysis (MFA) software to calculate the rates of metabolic pathways based on the isotopic labeling patterns.
Conclusion
The use of this compound as a stable isotope tracer holds significant potential for advancing our understanding of in vivo metabolism. While direct experimental data is currently limited, the adapted protocols and foundational knowledge presented here provide a robust framework for researchers to design and execute novel studies in this area. Careful optimization of tracer dosage, infusion rates, and analytical methods will be critical for obtaining high-quality, interpretable data.
Application Note: Analyzing 13C Labeling Patterns in Proteinogenic Amino Acids for Metabolic Flux Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope tracing is a powerful technique to investigate the metabolic wiring of cells.[1] By supplying cells with a substrate labeled with a stable isotope like Carbon-13 (¹³C), researchers can track the flow of atoms through metabolic networks.[2][3] 13C-Metabolic Flux Analysis (¹³C-MFA) has become a primary method for quantifying intracellular metabolic reaction rates, providing crucial insights for metabolic engineering, biotechnology, and disease research.[4][5][6]
Proteinogenic amino acids are excellent reporters of intracellular metabolic activity. As they are synthesized from key precursor metabolites in central carbon metabolism, the isotopic labeling patterns within their carbon backbones provide a time-integrated record of the metabolic fluxes that produced them.[2][3] This application note provides a detailed overview and protocols for the analysis of ¹³C labeling patterns in proteinogenic amino acids using Gas Chromatography-Mass Spectrometry (GC-MS), a common and robust method for this application.[4][5]
Principle of the Method
The core principle involves culturing cells in a medium where a primary carbon source, such as glucose, is replaced with its ¹³C-labeled counterpart (e.g., [U-¹³C₆]-glucose). As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various intermediary metabolites (e.g., pyruvate, acetyl-CoA, α-ketoglutarate). These labeled precursors are then used for the de novo synthesis of amino acids.
These newly synthesized, ¹³C-labeled amino acids are subsequently incorporated into proteins during translation. By harvesting the cellular biomass, hydrolyzing the total protein content to release the constituent amino acids, and analyzing them by mass spectrometry, we can determine their mass isotopomer distributions (MIDs). The MID is the fractional abundance of each isotopologue, representing molecules that differ only in their isotopic composition.[7] This labeling information is then used to deduce the relative activities of the metabolic pathways that produced the amino acid precursors.[2][7]
Experimental Workflow and Protocols
The overall process can be broken down into five major stages: cell culture and labeling, protein hydrolysis, amino acid derivatization, GC-MS analysis, and data interpretation.
Caption: High-level experimental workflow for ¹³C labeling analysis.
Protocol 1: Cell Culture and Isotopic Labeling
This protocol is a general guideline. Optimal conditions (e.g., media composition, labeling duration) should be determined empirically for each cell type and experimental goal.
-
Media Preparation: Prepare a minimal culture medium where the primary carbon source is a ¹³C-labeled substrate (e.g., [1,2-¹³C₂]-glucose or [U-¹³C₆]-glucose). To minimize measurement noise, avoid complex nutrient supplements with unlabeled carbon.[2][8]
-
Cell Seeding: Seed cells in standard, unlabeled medium and grow them to the desired confluence (typically mid-log phase).
-
Labeling: Remove the unlabeled medium, wash the cells once with phosphate-buffered saline (PBS), and add the pre-warmed ¹³C-labeling medium.
-
Incubation: Culture the cells for a sufficient duration to achieve isotopic steady state. This means the labeling in the proteinogenic amino acids is no longer changing over time. This can take several hours and may require multiple cell doublings.[7]
-
Harvesting: After incubation, rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold PBS. Harvest the cells (e.g., by scraping or trypsinization) and pellet them by centrifugation. Store the cell pellet at -80°C until further processing.
Protocol 2: Protein Hydrolysis
This step liberates individual amino acids from the cellular protein.[9]
-
Pellet Preparation: Resuspend the cell pellet in a suitable volume of 6 M Hydrochloric Acid (HCl). A common starting point is 0.5-1.0 mL.
-
Hydrolysis: Transfer the suspension to a heat- and acid-resistant vial. Flush the vial with nitrogen gas to create an inert atmosphere, seal it tightly, and place it in an oven or heating block at 110-150°C.[9] A typical hydrolysis is performed at 110°C for 24 hours or a more rapid hydrolysis can be done at 150°C for 70 minutes.[9]
-
Lipid Removal (Optional): After cooling, you can add a small volume of an organic solvent mixture like heptane:chloroform (6:5, v:v) to the hydrolysate, vortex briefly, and discard the upper organic layer to remove lipids.[9]
-
Drying: Dry the acid hydrolysate completely in a heating block (e.g., 60°C) under a gentle stream of nitrogen gas.[9] The resulting pellet contains the free amino acids.
Protocol 3: Amino Acid Derivatization for GC-MS
Amino acids are polar and non-volatile, requiring chemical derivatization to make them suitable for GC-MS analysis.[10] Silylation is a common technique. The following protocol uses N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form tert-butyldimethylsilyl (TBDMS) derivatives.
-
Reagent Preparation: Prepare the derivatization reagents.
-
Reaction: To the dried amino acid pellet, add 100 µL of acetonitrile followed by 100 µL of MTBSTFA.
-
Incubation: Seal the vial and heat at 100°C for 2-4 hours to ensure complete derivatization.[11]
-
Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert for analysis.[9]
Note: Other derivatization methods exist, such as forming N-acetyl methyl esters[12] or trifluoroacetyl isopropyl (TFA-IP) esters[10][13], which may be suitable depending on the specific amino acids of interest and analytical equipment.
Protocol 4: GC-MS Analysis
Instrument parameters must be optimized, but the following provides a typical starting point for analyzing TBDMS-derivatized amino acids.
| Parameter | Setting | Reference |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer | [12][14] |
| Column | e.g., Agilent DB-35 or similar mid-polarity column | [12] |
| Injection Mode | Splitless | [12] |
| Injector Temp. | 260 °C | [12] |
| Carrier Gas | Helium at a constant flow rate (e.g., 2 mL/min) | [12] |
| Oven Program | Example: Hold at 70°C for 2 min, ramp to 255°C at 8-15°C/min, hold for 5-35 min. | [12] |
| MS Mode | Full Scan (to identify fragments) or Selected Ion Monitoring (SIM) for higher quality data. | [14] |
| Ionization | Electron Ionization (EI) at 70 eV | - |
Data Presentation and Analysis
The output of the GC-MS is a chromatogram with mass spectra for each eluting amino acid derivative. The key information is the distribution of mass isotopomers for specific ion fragments.
Amino Acid Fragmentation
TBDMS-derivatized amino acids produce characteristic fragments in the mass spectrometer. The most abundant fragments often contain the complete carbon backbone of the original amino acid, which is essential for flux analysis. A common fragment is [M-57]⁺, corresponding to the loss of a tert-butyl group.
| Amino Acid | Precursor | Typical Fragment Ion (m/z) | Fragment Interpretation |
| Alanine | Pyruvate | 260 | [M-57]⁺, contains all 3 carbons of Alanine |
| Glycine | Serine | 246 | [M-57]⁺, contains all 2 carbons of Glycine |
| Valine | Pyruvate | 288 | [M-57]⁺, contains all 5 carbons of Valine |
| Leucine | Pyruvate | 302 | [M-57]⁺, contains all 6 carbons of Leucine |
| Aspartate | Oxaloacetate | 418 | [M-57]⁺, contains all 4 carbons of Aspartate |
| Glutamate | α-Ketoglutarate | 432 | [M-57]⁺, contains all 5 carbons of Glutamate |
Note: The m/z values correspond to the M+0 isotopologue of the [M-57]⁺ fragment of the di-TBDMS derivative for Asp and Glu, and the N,O-bis(TBDMS) derivative for others.
Data Analysis Workflow
The analysis aims to convert raw mass spectral data into metabolic fluxes.
Caption: Logical flow for processing ¹³C labeling data.
The calculated MIDs are the primary input for computational models that estimate the relative rates of reactions throughout the metabolic network.[5]
Application Example: Tracing Glucose through Central Metabolism
When cells are fed [U-¹³C₆]-glucose, all six carbons are labeled. Glycolysis cleaves this into two molecules of 3-carbon pyruvate (M+3). This labeled pyruvate can then enter the TCA cycle.
Caption: Simplified labeling from [U-¹³C₆]-glucose to key amino acids.
By examining the MIDs of alanine, aspartate, and glutamate, one can infer the activity of glycolysis and the TCA cycle. For instance, a high abundance of Alanine (M+3) confirms high glycolytic activity. The distribution of isotopologues in glutamate and aspartate reveals information about the entry of pyruvate into the TCA cycle and the relative activity of different pathways.[7]
References
- 1. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. Metabolic pathway confirmation and discovery through (13)C-labeling of proteinogenic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 5. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 10. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 13. researchgate.net [researchgate.net]
- 14. publications.rwth-aachen.de [publications.rwth-aachen.de]
Application Notes and Protocols for High-Resolution Mass Spectrometry in 13C-Labeled Compound Detection
Introduction
The use of stable isotope-labeled compounds, particularly those enriched with Carbon-13 (¹³C), in conjunction with high-resolution mass spectrometry (HRMS), has become a cornerstone technique in metabolic research and drug development.[1] This powerful combination allows for the precise tracing of metabolic pathways, the quantification of metabolic fluxes, and the elucidation of drug metabolism and drug-receptor interactions.[1][2] HRMS instruments, such as the Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, provide the necessary mass accuracy and resolution to distinguish between isotopologues—molecules that differ only in their isotopic composition.[3][4] This enables researchers to track the fate of ¹³C atoms from a labeled substrate as they are incorporated into various downstream metabolites.[5] These application notes and protocols provide detailed methodologies for researchers, scientists, and drug development professionals to employ HRMS for the detection and analysis of ¹³C-labeled compounds.
Application Note 1: Metabolic Flux Analysis using ¹³C-Labeling
Principle of ¹³C-Metabolic Flux Analysis (¹³C-MFA)
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[5] The method involves introducing a ¹³C-labeled substrate (e.g., [U-¹³C₆]-glucose) into a cell culture or organism and allowing it to be metabolized.[6] As the labeled substrate is processed through various metabolic pathways, the ¹³C atoms are incorporated into a wide range of downstream metabolites.[7] High-resolution mass spectrometry is then used to measure the mass isotopomer distributions (MIDs) of these metabolites. The resulting labeling patterns are highly sensitive to the relative pathway fluxes.[1] By analyzing these patterns with computational models, the intracellular metabolic fluxes can be accurately estimated, providing a detailed snapshot of cellular metabolism.[2][8]
Experimental Workflow for ¹³C-MFA
The general workflow for a ¹³C-MFA experiment involves several key stages, from initial experimental design to the final flux map visualization. This process requires careful planning and execution to ensure high-quality, interpretable data. The workflow is designed to be iterative, allowing for refinement of the metabolic model based on the experimental results.
Caption: A typical workflow for ¹³C-Metabolic Flux Analysis (¹³C-MFA).[9][10]
Applications in Disease Research and Drug Development
¹³C-MFA is widely used to investigate metabolic reprogramming in diseases such as cancer and diabetes.[1] By comparing the metabolic flux maps of healthy versus diseased cells, researchers can identify dysregulated pathways that may serve as therapeutic targets. In drug development, this technique is invaluable for understanding a drug's mechanism of action. For instance, if a drug is designed to inhibit a specific enzyme, ¹³C-MFA can confirm this by showing a corresponding decrease in flux through that pathway. It also aids in elucidating the metabolic fate of drug molecules, optimizing their pharmacokinetic properties, and reducing potential toxicity.[1]
Application Note 2: Signaling Pathway Analysis - Glycolysis and TCA Cycle
Tracing Carbon Flow Through Central Metabolism
Glycolysis and the Tricarboxylic Acid (TCA) cycle are central metabolic pathways that are fundamental to cellular energy production and biosynthesis. Tracing the flow of ¹³C-labeled glucose through these pathways provides critical insights into cellular bioenergetics. When cells are cultured with uniformly labeled [U-¹³C₆]-glucose, the six carbon atoms of glucose are tracked as they are converted to pyruvate (a 3-carbon molecule) and then to acetyl-CoA (a 2-carbon molecule), which enters the TCA cycle.[6] The distribution of ¹³C in TCA cycle intermediates reveals the activity of the cycle and the contribution of anaplerotic pathways, which replenish TCA cycle intermediates.[11]
¹³C Flow in Glycolysis and the TCA Cycle
The following diagram illustrates how the carbon atoms from [U-¹³C₆]-glucose are incorporated into key metabolites of glycolysis and the TCA cycle. The red dots represent ¹³C atoms.
Caption: Carbon transitions from [U-¹³C₆]-glucose through glycolysis and the TCA cycle.[6][12]
Interpretation of Isotopologue Distribution Data
The mass isotopomer distribution (MID) provides the fractional abundance of each isotopologue for a given metabolite. For a metabolite with 'n' carbon atoms, this results in isotopologues from M+0 (all ¹²C) to M+n (all ¹³C).[12] For example, after labeling with [U-¹³C₆]-glucose, pyruvate (3 carbons) will primarily appear as M+3. Acetyl-CoA (2 carbons) derived from this pyruvate will be M+2. When this M+2 Acetyl-CoA condenses with an unlabeled (M+0) oxaloacetate, it forms M+2 citrate. After one turn of the TCA cycle, the two labeled carbons are redistributed, leading to different isotopologues of TCA cycle intermediates. The relative abundance of M+2, M+3, M+4, etc. in these intermediates provides quantitative information about cycle activity and the influx from other pathways.[13]
Protocols
Protocol 1: ¹³C-Glucose Labeling of Adherent Mammalian Cells
This protocol is adapted for adherent mammalian cells grown in 6-well plates.[5][14][15]
Materials:
-
Adherent cells of interest
-
6-well tissue culture plates
-
Standard cell culture medium (e.g., DMEM)
-
Glucose-free medium
-
¹³C₆-D-glucose (99% purity)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS)
-
150 mM Ammonium Acetate (NH₄AcO), pH 7.3
Procedure:
-
Cell Seeding: Seed approximately 200,000 to 500,000 cells per well in a 6-well plate with standard culture medium. Culture overnight to allow for cell adherence and recovery. Include extra wells for cell counting.
-
Media Preparation: Prepare the labeling medium. For example, to make DMEM with 11 mM ¹³C-glucose, supplement glucose-free DMEM with the appropriate volume of a sterile ¹³C₆-glucose stock solution and 10% dFBS. The use of dialyzed FBS is crucial to avoid interference from unlabeled glucose and other small molecules present in standard FBS.[3][15]
-
Initiation of Labeling: After overnight incubation, aspirate the standard medium. Wash the cells once with 1x PBS.
-
Labeling: Add 2 mL of the pre-warmed ¹³C-labeling medium to each well.
-
Incubation: Return the plates to the incubator. The labeling duration depends on the pathway of interest. For glycolysis, 15-30 minutes may be sufficient to reach isotopic steady-state, while the TCA cycle may require 2-4 hours.[16]
Protocol 2: Metabolite Extraction from Cultured Cells
This protocol describes a common method for quenching metabolism and extracting polar metabolites using cold methanol.[14][17]
Materials:
-
Labeled cells in 6-well plates (from Protocol 1)
-
Ice-cold 150 mM Ammonium Acetate (NH₄AcO), pH 7.3
-
Ice-cold 80% Methanol (LC-MS grade) in water
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL)
-
Liquid nitrogen (optional, for rapid quenching)[17]
-
Centrifuge capable of 4°C and >15,000 x g
Procedure:
-
Quenching Metabolism: Remove the plate from the incubator and place it on ice. Quickly aspirate the labeling medium.
-
Washing: Immediately wash the cell monolayer with 1 mL of ice-cold NH₄AcO to remove extracellular metabolites. Aspirate the wash solution completely.
-
Extraction: Add 1 mL of ice-cold 80% methanol to each well. For more rapid quenching, snap-freezing the cell layer with liquid nitrogen before adding the methanol is an option.[17][18]
-
Cell Lysis and Collection: Use a cell scraper to scrape the cells into the methanol solution. Transfer the entire cell lysate/methanol suspension to a pre-chilled 1.5 mL microcentrifuge tube.
-
Vortexing: Vortex the tubes vigorously for 30 seconds to ensure complete cell lysis and metabolite extraction.
-
Centrifugation: Centrifuge the tubes at maximum speed (>15,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube.
-
Drying: Dry the metabolite extracts using a centrifugal evaporator (e.g., SpeedVac) without heat.
-
Storage: Store the dried extracts at -80°C until analysis by HRMS.
Protocol 3: High-Resolution Mass Spectrometry Analysis
This protocol provides example parameters for analyzing ¹³C-labeled polar metabolites using a Q Exactive Orbitrap mass spectrometer coupled with liquid chromatography (LC).[19][20]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Q Exactive Orbitrap Mass Spectrometer (or similar HRMS instrument)
-
HILIC column for polar metabolite separation
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for your chromatography method (e.g., 50 µL of a 50:50 acetonitrile:water mixture).
-
LC Separation:
-
Column: Use a HILIC column (e.g., ZIC-pHILIC).
-
Mobile Phase A: 20 mM Ammonium Carbonate in Water, pH 9.2.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase B, and gradually increase the percentage of Mobile Phase A to elute polar compounds. A typical gradient might run from 80% B to 20% B over 15 minutes.
-
Flow Rate: 150 µL/min.
-
Injection Volume: 5 µL.
-
-
HRMS Parameters (Q Exactive Orbitrap):
-
Ionization Mode: Negative ESI (for most central carbon metabolites).
-
Scan Range: 70-1000 m/z.
-
Resolution: 70,000.
-
AGC Target: 1e6.
-
Maximum IT: 100 ms.
-
Data Acquisition: Full scan mode. Data-dependent MS/MS (dd-MS²) can be used for metabolite identification in parallel runs.
-
-
Data Analysis:
-
Use software capable of processing HRMS data to perform peak picking, integration, and correction for the natural abundance of ¹³C.
-
Determine the fractional abundance of all relevant isotopologues for each targeted metabolite.
-
Data Presentation
Quantitative data from ¹³C-labeling experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Example Mass Isotopomer Distribution Data for Key Metabolites
This table shows hypothetical MIDs for key metabolites after labeling cells with [U-¹³C₆]-glucose. The data reflects the incorporation of ¹³C into the metabolic pathways.
| Metabolite | Carbon Atoms (n) | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Pyruvate | 3 | 5.2 | 1.5 | 2.3 | 91.0 | - | - | - |
| Lactate | 3 | 6.1 | 1.8 | 2.1 | 90.0 | - | - | - |
| Citrate | 6 | 10.5 | 3.1 | 45.5 | 5.1 | 30.8 | 3.5 | 1.5 |
| Malate | 4 | 12.3 | 4.0 | 75.7 | 4.5 | 3.5 | - | - |
| Aspartate | 4 | 11.8 | 3.9 | 76.1 | 4.7 | 3.5 | - | - |
Table 2: Example Relative Metabolic Fluxes Before and After Drug Treatment
This table illustrates how ¹³C-MFA can be used to quantify changes in metabolic fluxes in response to a drug targeting a specific pathway (e.g., an inhibitor of the TCA cycle). Fluxes are normalized to the glucose uptake rate.
| Metabolic Flux | Control (Relative Flux) | Drug-Treated (Relative Flux) | Fold Change |
| Glycolysis (Glucose -> Pyruvate) | 100.0 ± 5.0 | 110.5 ± 6.2 | 1.1 |
| Lactate Dehydrogenase (LDH) | 85.2 ± 4.1 | 105.3 ± 5.8 | 1.2 |
| Pyruvate Dehydrogenase (PDH) | 14.8 ± 2.5 | 5.2 ± 1.1 | 0.35 |
| Citrate Synthase (TCA Cycle Entry) | 15.1 ± 2.6 | 5.5 ± 1.2 | 0.36 |
| Anaplerosis (Pyruvate Carboxylase) | 3.5 ± 0.8 | 3.7 ± 0.9 | 1.1 |
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 4. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 6. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 7. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 8. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
- 9. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 15. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cancer.northwestern.edu [cancer.northwestern.edu]
- 17. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 18. Reducing Time and Increasing Sensitivity in Sample Preparation for Adherent Mammalian Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing DL-Glyceraldehyde-2-13C Labeling Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their metabolic labeling experiments using DL-Glyceraldehyde-2-13C.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is it used for in metabolic labeling?
A1: this compound is a stable isotope-labeled monosaccharide used as a tracer in metabolic flux analysis (MFA). It is a racemic mixture of D-Glyceraldehyde-2-13C and L-Glyceraldehyde-2-13C. As an intermediate in glycolysis and the pentose phosphate pathway (PPP), it allows researchers to trace the flow of carbon atoms through these central metabolic routes. This helps in understanding cellular metabolism, identifying active pathways, and quantifying metabolic fluxes under various conditions.[1]
Q2: How does the metabolism of D-Glyceraldehyde differ from L-Glyceraldehyde?
A2: The two enantiomers of glyceraldehyde are metabolized differently. D-Glyceraldehyde is a natural intermediate in glycolysis. It can be phosphorylated by the enzyme triokinase to form D-glyceraldehyde-3-phosphate, which then enters the glycolytic pathway.[2][3] L-Glyceraldehyde is not a typical intermediate in mammalian central carbon metabolism. Its metabolic fate is less direct and can involve reduction to L-glycerol or oxidation to L-glyceric acid.[4] In some cancer cell lines, L-glyceraldehyde has been shown to inhibit glycolysis and cell growth.[5] It is crucial to consider these distinct metabolic routes when interpreting labeling patterns from a DL-glyceraldehyde tracer.
Q3: What are the primary metabolic pathways that can be studied using this compound?
A3: this compound is primarily used to investigate the lower part of glycolysis and its branch points. Since D-glyceraldehyde enters glycolysis as glyceraldehyde-3-phosphate, this tracer is excellent for studying the enzymatic reactions downstream of this intermediate, leading to the production of pyruvate and lactate. It can also provide insights into the non-oxidative phase of the pentose phosphate pathway.
Q4: How do I determine the optimal concentration of this compound for my experiment?
A4: The optimal concentration is cell-type and experiment-dependent. It is recommended to perform a dose-response experiment to determine the ideal concentration that provides sufficient labeling without causing toxicity. L-glyceraldehyde has been reported to be inhibitory to some cell lines at certain concentrations. For instance, in neuroblastoma cell lines, working concentrations of L-glyceraldehyde were between 0.5 and 2 mM, with IC50 values for growth inhibition observed in the range of 262–1005 µM after 24 hours of treatment.[5] A titration experiment starting from a low concentration (e.g., 100 µM) up to a higher concentration (e.g., 5 mM) is advisable.
Q5: How long should I incubate my cells with this compound?
A5: The incubation time required to reach isotopic steady state depends on the metabolic rates of your specific cell line. For rapidly proliferating cells and central metabolic pathways like glycolysis, isotopic steady state in glycolytic intermediates can often be reached within minutes to a few hours. It is recommended to perform a time-course experiment (e.g., sampling at 30 minutes, 1, 2, 4, and 8 hours) to determine when the isotopic enrichment in key downstream metabolites, such as pyruvate and lactate, plateaus.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Isotopic Enrichment in Downstream Metabolites | 1. Insufficient tracer concentration: The concentration of this compound may be too low compared to the endogenous unlabeled pools. 2. Short incubation time: Isotopic steady state may not have been reached. 3. Poor cellular uptake: The cell type may have inefficient transport mechanisms for glyceraldehyde. 4. Dominant metabolism of the L-isomer: The L-glyceraldehyde component may be metabolized through pathways that do not significantly contribute to the measured downstream metabolites of central carbon metabolism.[4] | 1. Increase tracer concentration: Titrate to a higher concentration, being mindful of potential toxicity. 2. Increase incubation time: Perform a time-course experiment to determine the optimal incubation period. 3. Verify uptake: If possible, measure the intracellular concentration of labeled glyceraldehyde. 4. Use D-Glyceraldehyde-2-13C: If available, using the pure D-enantiomer will ensure the tracer directly enters glycolysis. |
| Cell Death or Reduced Proliferation | 1. Toxicity of the tracer: High concentrations of glyceraldehyde, particularly the L-isomer, can be toxic to some cells.[5] 2. Metabolic stress: The introduction of a high concentration of a metabolic intermediate can perturb cellular homeostasis. | 1. Perform a toxicity assay: Determine the IC50 of DL-glyceraldehyde for your cell line and use a concentration well below this value. 2. Lower the tracer concentration: Use the lowest concentration that still provides adequate labeling. 3. Gradual adaptation: Gradually introduce the tracer to the culture medium. |
| Unexpected Labeling Patterns | 1. Metabolism of the L-isomer: The L-enantiomer is metabolized via different pathways than the D-enantiomer, which can lead to labeling in unexpected metabolites.[4] 2. Metabolic scrambling: The 13C label can be redistributed through reversible reactions or alternative metabolic pathways. 3. Contamination of the tracer: The labeled glyceraldehyde may contain other labeled impurities. | 1. Analyze the metabolic fate of both isomers: Be aware of the potential for labeling from L-glyceraldehyde metabolism when interpreting your data. 2. Detailed isotopomer analysis: Use techniques like mass spectrometry or NMR to determine the exact position of the 13C label in downstream metabolites. 3. Verify tracer purity: If possible, check the purity of the this compound. |
| Difficulty in Quantifying Isotopic Enrichment | 1. Low signal-to-noise ratio: The abundance of the labeled metabolite may be low. 2. Inappropriate analytical method: The chosen analytical technique (e.g., GC-MS, LC-MS, NMR) may not be sensitive enough or optimized for the target metabolites. | 1. Increase the amount of starting material: Use more cells or tissue for extraction. 2. Optimize analytical parameters: Adjust the parameters of your mass spectrometer or NMR to enhance the signal of your target metabolites. 3. Use appropriate derivatization: For GC-MS analysis, derivatization of metabolites can improve their volatility and ionization efficiency. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Preparation of Labeling Media: Prepare culture media containing a range of this compound concentrations (e.g., 0, 100 µM, 250 µM, 500 µM, 1 mM, 2.5 mM, 5 mM). If your basal medium contains glucose, consider if it should be replaced or supplemented.
-
Labeling: After allowing cells to adhere overnight, replace the standard culture medium with the prepared labeling media.
-
Incubation: Incubate the cells for a fixed period (e.g., 24 hours).
-
Assessment of Viability and Proliferation: At the end of the incubation period, assess cell viability using a method such as a Trypan Blue exclusion assay or a commercially available viability kit. Measure cell proliferation by cell counting.
-
Metabolite Extraction and Analysis: For a preliminary assessment of labeling efficiency, extract metabolites from a subset of wells for each concentration and analyze the isotopic enrichment in a key downstream metabolite like lactate using mass spectrometry.
-
Data Analysis: Plot cell viability/proliferation and isotopic enrichment against the tracer concentration. The optimal concentration will be the highest concentration that does not significantly impact cell health while providing robust isotopic labeling.
Protocol 2: General Metabolic Labeling with this compound
-
Cell Culture: Culture cells to the desired confluence in their standard growth medium.
-
Preparation of Labeling Medium: Prepare the labeling medium with the predetermined optimal concentration of this compound.
-
Medium Exchange: Gently aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the pre-warmed labeling medium to the cells.
-
Incubation: Incubate the cells for the desired period to achieve isotopic steady state.
-
Metabolite Quenching and Extraction:
-
To quench metabolic activity, quickly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Immediately add a cold extraction solvent (e.g., 80% methanol, -80°C) to the cells.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes and centrifuge at high speed to pellet cell debris.
-
-
Sample Preparation for Analysis:
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract, for example, using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for your analytical platform (e.g., 50% acetonitrile for LC-MS).
-
-
Analysis of Isotopic Enrichment: Analyze the samples using mass spectrometry (GC-MS or LC-MS) or NMR to determine the mass isotopologue distribution of downstream metabolites.
Visualizations
Caption: Experimental workflow for optimizing and performing a 13C labeling experiment.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. Glyceraldehyde metabolism in human erythrocytes in comparison with that of glucose and dihydroxyacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triokinase - Wikipedia [en.wikipedia.org]
- 4. Metabolism of D- and L-glyceraldehyde in adipose tissue: a stereochemical probe for glycerokinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glyceraldehyde-3-Phosphate Dehydrogenase Is a GABAA Receptor Kinase Linking Glycolysis to Neuronal Inhibition | Journal of Neuroscience [jneurosci.org]
Technical Support Center: Improving Signal-to-Noise in ¹³C NMR with Labeled Compounds
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working to improve the signal-to-noise (S/N) ratio in ¹³C NMR experiments through isotopic labeling.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Fundamentals of ¹³C Labeling
Q1: Why is the signal-to-noise ratio (S/N) inherently low in ¹³C NMR?
A: The low S/N in ¹³C NMR stems from two primary factors:
-
Low Natural Abundance: The NMR-active ¹³C isotope has a natural abundance of only about 1.1%, meaning the vast majority of carbon atoms in a sample are the NMR-inactive ¹²C isotope.[1][2]
-
Low Gyromagnetic Ratio: The ¹³C nucleus has a gyromagnetic ratio (γ) that is approximately four times lower than that of ¹H.[2] NMR signal intensity is proportional to γ³, making ¹³C signals inherently much weaker than ¹H signals.
These factors combined mean that acquiring a ¹³C spectrum with an adequate S/N ratio requires significantly more scans and longer experiment times compared to ¹H NMR.[3]
Q2: How does isotopic ¹³C labeling fundamentally improve the S/N ratio?
A: Isotopic labeling directly addresses the problem of low natural abundance. By biosynthetically or synthetically incorporating ¹³C isotopes into a molecule, you increase the population of NMR-active nuclei well above the natural 1.1%.[1] This enrichment dramatically increases the number of spins that can contribute to the NMR signal, leading to a substantial improvement in S/N for a given experiment time.
Section 2: Labeling Strategies and Common Issues
Q3: I'm seeing significant line broadening and complex splitting in my uniformly ¹³C-labeled protein. What's causing this and how can I fix it?
A: The issue is most likely strong, one-bond homonuclear ¹³C-¹³C scalar couplings (¹JCC), which are present when adjacent carbons are both ¹³C isotopes.[4] This coupling complicates spectra and broadens lines, making resonance assignment difficult.
Troubleshooting Steps:
-
Switch to a Different Labeling Strategy:
-
Fractional Labeling: Aim for a random fractional ¹³C labeling between 25% and 35%. This level is often optimal for minimizing ¹³C-¹³C dipolar couplings while retaining good sensitivity in solid-state NMR.[5]
-
Selective Labeling: Use specific ¹³C-labeled precursors (e.g., [2-¹³C]-glucose) to label only certain carbon sites or amino acid types.[1][5] This isolates ¹³C spins, eliminating ¹JCC coupling.
-
-
Implement Homonuclear Decoupling: Use specialized pulse sequences designed to decouple ¹³C-¹³C interactions during the experiment. Techniques like Zangger-Sterk (ZS) or PSYCHE can effectively eliminate these multiplet structures.[6][7]
Q4: What are the advantages of selective or fractional ¹³C labeling over uniform labeling?
A: While uniform labeling provides the maximum number of observable nuclei, selective and fractional labeling offer several key advantages, particularly for larger molecules:
-
Simplified Spectra: By labeling only specific sites or residue types, the complexity of the spectrum is dramatically reduced, which aids in resonance assignment.[1]
-
Reduced Line Broadening: They eliminate or reduce the strong one-bond ¹³C-¹³C couplings that cause significant line broadening in uniformly labeled samples.[5]
-
Improved Sensitivity (Per Peak): By collapsing complex multiplets into single peaks, the signal intensity for a given resonance is concentrated, improving the effective S/N.
-
Access to Specific Structural Information: They allow for targeted studies of specific regions of a molecule, such as the hydrophobic core via methyl group labeling.[8][9]
Q5: My labeled sample still provides a weak signal. What are the first things I should check?
A: Before adjusting complex experimental parameters, always verify the fundamentals:
-
Sample Concentration: This is the most common issue. Low concentration is a primary cause of poor S/N.[2][10] If possible, concentrate your sample. For very small sample masses, consider using specialized NMR tubes (e.g., Shigemi tubes) that reduce the required solvent volume while maintaining the necessary sample height in the coil.[2]
-
Labeling Efficiency: Confirm the level of ¹³C incorporation using mass spectrometry. Incomplete labeling will result in a weaker signal than expected.
-
Spectrometer Tuning and Matching: Ensure the probe is correctly tuned to the ¹³C frequency. Improper tuning can cause a drastic loss of sensitivity.[2]
-
Basic Acquisition Parameters: Check that a sufficient number of scans (NS) is being acquired. For dilute samples, thousands of scans may be necessary.
Section 3: Advanced Signal Enhancement & Parameter Optimization
Q6: How can I further boost the signal from my labeled compound during the experiment?
A: Several advanced techniques can dramatically enhance the signal:
-
Dynamic Nuclear Polarization (DNP): This is the most powerful method. It involves transferring the very high polarization of electron spins (from a stable radical added to the sample) to the ¹³C nuclei via microwave irradiation. DNP can produce theoretical signal enhancements of up to ~2600-fold for ¹³C.[11][12] In practice, enhancements of 20-30x are common, which, combined with the gains from low-temperature experiments, can increase signal strength by a factor of 740–1100.[13]
-
Polarization Transfer (DEPT & INEPT): These pulse sequences transfer polarization from abundant, high-gamma ¹H nuclei to the directly attached, low-gamma ¹³C nuclei. This can enhance the ¹³C signal by a factor of up to γ(¹H)/γ(¹³C) ≈ 4.[14] This is a standard and highly effective method for any carbon with attached protons.
Q7: My quaternary (non-protonated) carbons are weak or missing. How can I improve their detection?
A: Quaternary carbons are notoriously difficult to observe because they have long T₁ relaxation times and do not benefit from polarization transfer techniques like DEPT or NOE enhancement from protons.[15][16]
Solutions:
-
Use a Paramagnetic Relaxation Agent: Adding a small amount of a reagent like Chromium(III) acetylacetonate (Cr(acac)₃) shortens the T₁ relaxation times of all carbons, including quaternaries. This allows for a much shorter recycle delay (D1) between scans, enabling more scans to be acquired in the same amount of time, thereby boosting the S/N.[17][18]
-
Optimize the Pulse Angle: Use a smaller flip angle (e.g., 30°) instead of the standard 90°.[19] This is less demanding on the magnetization, allowing it to recover more fully between scans, which is crucial for slowly relaxing quaternary carbons.
-
Increase the Relaxation Delay (D1): If not using a relaxation agent, ensure the delay D1 is long enough for these carbons to relax. While this increases total experiment time, it is necessary to see the signals at all.
Q8: How do paramagnetic relaxation agents like Cr(acac)₃ work, and what are the risks?
A: Paramagnetic relaxation agents contain unpaired electrons that create fluctuating magnetic fields. These fields provide a highly efficient mechanism for nuclear spin relaxation, dramatically shortening the T₁ values of nearby nuclei.[17][18] This allows for faster pulsing and signal averaging.
Risks and Considerations:
-
Line Broadening: The agent also shortens the T₂ relaxation time, which leads to broader peaks. Adding too much will degrade spectral resolution.[17]
-
Concentration is Critical: The optimal concentration is a careful balance. A typical range for Cr(acac)₃ is 0.1-0.6 wt%, which gives the solution a light purple color.[17][18]
-
Sample Contamination: The agent is an additive. For samples that need to be recovered, this may not be ideal. Oxygen (O₂) can also be used as a relaxation agent by saturating the solvent, which avoids contamination.[20][21]
Q9: What are the key acquisition parameters I should optimize for a ¹³C-labeled sample?
A: Optimizing acquisition parameters is crucial for maximizing S/N in a given timeframe.
-
Pulse Angle (P1): For routine spectra where quantitation is not the primary goal, a 30° pulse angle is often optimal. It balances signal excitation with the need for rapid acquisition, as it requires a shorter relaxation delay than a 90° pulse.[19]
-
Relaxation Delay (D1): This delay allows magnetization to return towards equilibrium. For protonated carbons, a D1 of 1-2 seconds is often sufficient. For non-protonated carbons, much longer delays are needed unless a relaxation agent is used.[16][19]
-
Acquisition Time (AQ): This determines the resolution. An AQ of ~1.0 second is a good starting point to avoid signal truncation without unnecessarily extending the experiment time.[19]
-
Number of Scans (NS): The S/N ratio improves with the square root of the number of scans. This is the most straightforward parameter to increase to improve signal, at the cost of longer experiment time.
Quantitative Data Summary
Table 1: Comparison of ¹³C Isotopic Labeling Strategies
| Labeling Strategy | Description | Advantages | Disadvantages | Best For |
| Uniform Labeling | All carbon positions are enriched with ¹³C (typically >95%).[1] | Maximum potential signal; enables experiments that rely on ¹³C-¹³C correlations. | Severe line broadening and spectral complexity due to ¹JCC couplings.[5] | Small proteins (<15 kDa); experiments requiring through-bond correlations. |
| Selective/Specific Labeling | Only specific amino acids or specific carbon positions are labeled using labeled precursors.[1][9] | Greatly simplified spectra; eliminates ¹JCC couplings; facilitates resonance assignment. | Information is lost from unlabeled sites; can be more expensive depending on the precursor. | Large proteins; studying specific sites or regions; dynamics studies. |
| Fractional Labeling | Sample is enriched with a random distribution of ¹³C, typically between 25-35%.[5] | Reduces probability of adjacent ¹³C atoms, thus minimizing ¹JCC couplings.[5] | Overall signal is lower than uniform labeling; requires careful control of media composition. | Solid-state NMR of aligned samples where homonuclear decoupling is challenging. |
| Reverse Labeling | Specific unlabeled amino acids are added to a uniformly ¹³C-labeled growth medium.[1][22] | "Turns off" signals from specific residues, helping to resolve ambiguity and overlap. | Can be complex to plan and execute; requires auxotrophic expression strains for some amino acids. | Assigning crowded spectral regions; confirming assignments. |
Table 2: Comparison of Signal Enhancement Techniques
| Technique | Mechanism | Typical Enhancement Factor for ¹³C | Key Considerations |
| Dynamic Nuclear Polarization (DNP) | Polarization transfer from electrons to nuclei via microwave irradiation.[13] | 10 - 100x (practically); up to ~2600x (theoretically).[12][13] | Requires specialized hardware (gyrotron, low-T probe), stable radical polarizing agent, and cryogenic temperatures. |
| Polarization Transfer (DEPT/INEPT) | Polarization transfer from attached ¹H to ¹³C via J-coupling.[14][15] | Up to 4x (γH/γC).[14] | Only works for protonated carbons; quaternary carbons are not observed.[15] |
| Nuclear Overhauser Effect (NOE) | Polarization transfer from ¹H to ¹³C via dipolar cross-relaxation during proton decoupling.[19] | Up to 3x.[14] | Enhancement is variable and depends on molecular motion; not reliable for quantitation. |
Experimental Protocols
Protocol 1: General Method for Uniform ¹³C, ¹⁵N Labeling of Proteins in E. coli
This protocol outlines a general workflow for producing a uniformly labeled protein.
-
Starter Culture (Unlabeled Media):
-
Inoculate a single colony of E. coli (e.g., BL21(DE3)) transformed with the expression plasmid into 5-10 mL of a rich, unlabeled medium (e.g., LB broth) containing the appropriate antibiotic.
-
Grow overnight at 37°C with shaking. This step builds up cell mass cost-effectively.[23]
-
-
Main Culture (Labeled Minimal Media):
-
Prepare 1 L of M9 minimal medium using sterile H₂O.
-
As the sole carbon and nitrogen sources, add ¹³C-glucose (e.g., 2-4 g/L) and ¹⁵NH₄Cl (e.g., 1 g/L). Supplement with necessary vitamins and trace metals.
-
Inoculate the 1 L M9 medium with the overnight starter culture.
-
Grow at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
-
Induction and Expression:
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1.0 mM.
-
Reduce the temperature to 18-25°C and continue to grow for 16-20 hours. Lower temperatures often improve protein solubility and yield.[24]
-
-
Harvest and Lysis:
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 20 minutes at 4°C).[25]
-
Resuspend the cell pellet in a lysis buffer appropriate for your protein and purification method.
-
Lyse the cells (e.g., via sonication or high-pressure homogenization) and clarify the lysate by centrifugation.
-
-
Purification:
-
Purify the labeled protein from the supernatant using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins, followed by size-exclusion chromatography).
-
Protocol 2: Using Cr(acac)₃ as a Relaxation Agent
This protocol describes how to prepare a ¹³C NMR sample with a paramagnetic relaxation agent to shorten T₁ times, especially for quantitative analysis or observing quaternary carbons.
-
Prepare the Analyte Solution:
-
Dissolve your purified, labeled compound in the desired deuterated solvent to the highest possible concentration in a clean vial.
-
-
Prepare the Cr(acac)₃ Stock (Optional but Recommended):
-
For consistency, prepare a stock solution of Cr(acac)₃ in the same deuterated solvent. This allows for more precise additions than adding the solid directly.
-
-
Add the Relaxation Agent:
-
The target concentration of Cr(acac)₃ is typically 10-50 mM, which corresponds to approximately 0.1-0.6 wt%.[17][18]
-
Add a small amount of the Cr(acac)₃ solid or stock solution to your analyte solution.
-
Mix thoroughly until dissolved. The solution should turn a faint, light purple. Use this color as a visual guide to avoid adding too much.[17] A solution that is dark purple or opaque has too much agent, which will cause excessive line broadening.
-
-
Transfer to NMR Tube:
-
Transfer the final solution to a clean, dry NMR tube.
-
-
Acquisition:
-
Acquire the ¹³C NMR spectrum using a short relaxation delay (D1), for example, 1-2 seconds, and a small flip angle (e.g., 30°). This setup will allow for rapid signal averaging, significantly improving the S/N for slowly relaxing nuclei in a shorter amount of time.
-
Visualizations and Workflows
Caption: Troubleshooting workflow for low signal-to-noise in ¹³C NMR.
References
- 1. portlandpress.com [portlandpress.com]
- 2. nmr spectroscopy - 13C NMR spectrum only showing solvent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homonuclear decoupling in the 13 C indirect dimension of HSQC experiments for 13 C-enriched compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isotope labeling strategies for the study of high-molecular-weight proteins by solution NMR spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 9. Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00045D [pubs.rsc.org]
- 10. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Dynamic nuclear polarization-enhanced 1H–13C double resonance NMR in static samples below 20 K - PMC [pmc.ncbi.nlm.nih.gov]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 16. books.rsc.org [books.rsc.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. How to run quantitative 13C and 29Si NMR faster | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 19. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 23. An efficient and cost-effective isotope labeling protocol for proteins expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ukisotope.com [ukisotope.com]
- 25. promega.ca [promega.ca]
Technical Support Center: Correcting for Natural 13C Abundance in Mass Spectrometry Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately correcting for the natural abundance of 13C in mass spectrometry data.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for the natural abundance of 13C in my mass spectrometry data?
A1: Carbon naturally exists as a mixture of isotopes, primarily 12C and approximately 1.1% 13C.[1] When analyzing a carbon-containing molecule by mass spectrometry, this natural 13C contributes to the signal of ions that are one or more mass units heavier than the monoisotopic peak (M+0). In stable isotope tracing experiments where you are intentionally introducing a 13C-labeled substrate, it is crucial to distinguish between the 13C enrichment from your tracer and the 13C that is naturally present in the molecule.[1][2] Failing to correct for this natural abundance can lead to an overestimation of isotopic enrichment, resulting in inaccurate calculations of metabolic fluxes and pathway activities.[3]
Q2: What are the essential inputs required for an accurate 13C correction?
A2: To perform an accurate correction, you will typically need the following information:
-
The complete and correct molecular formula of the analyte, including any derivatization agents. This is critical for calculating the theoretical natural isotope distribution.[4]
-
The measured mass isotopologue distribution (MID) of your analyte from the mass spectrometer. This is the raw data that will be corrected.
-
The isotopic purity of your tracer , if you are performing a stable isotope labeling experiment. Commercially available tracers are never 100% pure and contain a small fraction of 12C.[3]
-
The mass resolution of your instrument, as this can affect the correction algorithm, especially for high-resolution data where different isotopologues may be resolved.[5]
Q3: I've performed the correction, and some of my abundance values are negative. What does this mean and how should I handle it?
A3: Negative abundance values after correction are a common issue and can arise from several factors, including:
-
Low signal intensity or missing peaks: If the signal for a particular isotopologue is very low or absent in the raw data, the correction algorithm can sometimes produce a negative value.[2]
-
Incorrect background subtraction: Inaccurate background subtraction can distort the relative intensities of your isotopologues.
-
Measurement errors: Random noise and measurement inaccuracies in the mass spectrometry data can lead to MIDs that, when corrected, result in negative values.[6]
It is generally recommended to set these negative values to zero and then re-normalize the remaining isotopologue fractions to 100%.[2] This approach acknowledges that negative abundances are not physically possible while preserving the relative distribution of the other isotopologues.
Q4: Can I perform 13C correction on data from a low-resolution mass spectrometer?
A4: Yes, 13C correction can and should be performed on data from low-resolution instruments. In fact, it is arguably more critical for these instruments as they cannot resolve fine isotopic structures. However, for certain advanced applications, such as dual-isotope tracing experiments (e.g., with 13C and 15N), a high-resolution mass spectrometer is often necessary to distinguish between the different isotopically labeled species.[5] If a low-resolution instrument is used for such experiments, the correction may not be able to accurately deconvolute the labeling patterns.[5]
Q5: How does an incorrect molecular formula affect the 13C correction?
Troubleshooting Guides
Guide 1: Inaccurate or Unexpected Isotopic Enrichment Post-Correction
This guide will help you troubleshoot situations where your corrected data shows isotopic enrichment that is inconsistent with your experimental expectations.
| Symptom | Possible Cause | Troubleshooting Steps |
| Corrected enrichment is significantly higher or lower than expected. | Incorrect Molecular Formula: The formula used for correction does not match the actual elemental composition of the analyte (including derivatization agents). | 1. Verify the molecular formula: Double-check the elemental composition of your metabolite and any derivatizing agents. 2. Re-run the correction: Use the corrected molecular formula in your correction software. |
| Tracer Impurity Not Accounted For: The correction was performed without considering the isotopic purity of the 13C-labeled tracer. | 1. Obtain tracer purity information: Refer to the certificate of analysis for your labeled substrate. 2. Input purity into correction software: Most correction software has an option to specify tracer purity.[3] | |
| Background Interference: Co-eluting species or high background noise are distorting the mass isotopologue distribution. | 1. Examine the chromatogram: Look for co-eluting peaks at the same retention time as your analyte. 2. Improve chromatographic separation: Optimize your LC or GC method to better separate your analyte from interfering compounds. 3. Implement background subtraction: Use your instrument software's background subtraction tools. | |
| Negative values appear in the corrected data. | Low Signal-to-Noise Ratio: The intensity of one or more isotopologue peaks is too low for accurate measurement. | 1. Increase sample concentration: If possible, inject a more concentrated sample to improve signal intensity. 2. Optimize instrument parameters: Adjust source conditions and detector settings to enhance signal. 3. Handle negative values: Set negative values to zero and re-normalize the distribution.[2] |
| Incorrect Peak Integration: The peaks for the different isotopologues were not integrated correctly. | 1. Manually review peak integration: Check the start and end points of each integrated peak in your mass spectrum. 2. Adjust integration parameters: Modify the peak integration settings in your software to ensure accurate integration. |
Guide 2: Software and Data Processing Issues
This guide addresses common problems encountered with software and data handling during the 13C correction process.
| Symptom | Possible Cause | Troubleshooting Steps |
| Correction software crashes or produces an error. | Incorrect Input File Format: The data file is not in the format expected by the software. | 1. Consult the software documentation: Verify the required input file format (e.g., CSV, text file with specific columns). 2. Reformat your data: Use a spreadsheet program or a script to format your data correctly. |
| Missing or Incorrectly Formatted Information: The input file is missing necessary data (e.g., molecular formula, metabolite name) or it is not formatted as required. | 1. Check all required fields: Ensure that every metabolite has a corresponding molecular formula and that all other required information is present and correctly formatted. 2. Review software-specific formatting: Some tools, like IsoCor, have specific formatting requirements for metabolite and tracer information.[8] | |
| Corrected data does not make sense biologically (e.g., M+0 is zero in an unlabeled sample). | Incorrectly applied correction algorithm: The software settings may not be appropriate for your data (e.g., wrong resolution setting). | 1. Review correction parameters: Double-check all settings in your correction software, paying close attention to instrument resolution and the specified tracer. 2. Test with a known standard: Run an unlabeled standard and ensure that after correction, the M+0 abundance is close to 100%. |
| Systematic error in data acquisition: There may be an issue with the mass spectrometer's calibration or stability. | 1. Check instrument calibration: Ensure the mass spectrometer is properly calibrated across the relevant mass range.[9] 2. Monitor instrument performance: Use quality control samples to monitor for instrument drift over the course of your analytical run. |
Experimental Protocols
Protocol 1: Data Acquisition for 13C Correction
-
Sample Preparation: Prepare your samples as required for your specific metabolomics workflow. For stable isotope tracing experiments, include both unlabeled (natural abundance) and labeled samples.
-
Instrument Setup:
-
Calibrate the mass spectrometer according to the manufacturer's recommendations to ensure high mass accuracy.[9]
-
Set the instrument to acquire data in full scan mode to capture the entire mass isotopologue distribution of your target analytes.
-
Optimize the ionization source and other instrument parameters to achieve good signal intensity and stable spray (for LC-MS).
-
-
Data Acquisition:
-
Inject a blank sample to assess background noise.
-
Inject your unlabeled control sample. This will be used to verify the natural abundance correction.
-
Inject your 13C-labeled samples.
-
Acquire data, ensuring that the peaks of interest are well-defined and have sufficient signal intensity.
-
Protocol 2: Data Processing and 13C Correction using IsoCor
This protocol provides a general workflow for using a tool like IsoCor for 13C correction.
-
Data Extraction:
-
Process your raw mass spectrometry data using the instrument vendor's software or an open-source tool like MS-DIAL.
-
Integrate the peaks for each isotopologue of your target metabolites to obtain their respective intensities or areas.
-
Export the data to a format compatible with your correction software (e.g., a CSV file). The file should contain columns for metabolite name, molecular formula, and the measured intensities for each isotopologue (M+0, M+1, M+2, etc.).
-
-
Using IsoCor (or a similar tool):
-
Launch the correction software.
-
Load your data file.
-
Specify the necessary parameters, including:
-
The name of the tracer (e.g., 13C).
-
The isotopic purity of the tracer.
-
The mass resolution of your instrument.
-
-
Run the correction.
-
The software will output a new file containing the corrected mass isotopologue distributions.
-
-
Data Review and Validation:
-
Examine the corrected data for any anomalies, such as negative values.
-
For your unlabeled control sample, verify that the corrected abundance of the M+0 isotopologue is approximately 100%.
-
Compare the corrected data for your labeled samples to your biological expectations.
-
Data Presentation
Table 1: Natural Abundance of Key Isotopes
| Element | Isotope | Natural Abundance (%) | Mass (Da) |
| Carbon | 12C | 98.93 | 12.000000 |
| 13C | 1.07 | 13.003355 | |
| Hydrogen | 1H | 99.985 | 1.007825 |
| 2H (D) | 0.015 | 2.014102 | |
| Nitrogen | 14N | 99.634 | 14.003074 |
| 15N | 0.366 | 15.000109 | |
| Oxygen | 16O | 99.762 | 15.994915 |
| 17O | 0.038 | 16.999131 | |
| 18O | 0.200 | 17.999160 | |
| Silicon | 28Si | 92.23 | 27.976927 |
| 29Si | 4.68 | 28.976495 | |
| 30Si | 3.09 | 29.973770 |
Table 2: Example of Raw vs. Corrected Mass Isotopologue Distribution for Alanine (C3H7NO2) in an Unlabeled Sample
| Isotopologue | Raw Abundance (%) | Corrected Abundance (%) |
| M+0 | 96.5 | 100.0 |
| M+1 | 3.3 | 0.0 |
| M+2 | 0.2 | 0.0 |
Visualizations
Caption: Workflow for a typical stable isotope tracing experiment.
Caption: A logical workflow for troubleshooting common 13C correction issues.
References
- 1. mdpi.com [mdpi.com]
- 2. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Frequently asked questions — IsoCor 2.2.2 documentation [isocor.readthedocs.io]
- 9. gmi-inc.com [gmi-inc.com]
Technical Support Center: Isotope Labeling in Cell Culture
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding low 13C incorporation in cell culture-based stable isotope tracing experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical expected percentage of 13C enrichment?
The expected percentage of 13C enrichment can vary significantly depending on the metabolite, the specific metabolic pathway, the cell type, and the duration of the labeling experiment. For rapidly turning over pools like glycolytic intermediates, enrichment can reach over 95% within minutes to hours.[1] However, for metabolites in pathways that are less active or have large preexisting unlabeled pools, the enrichment may be lower. For example, achieving isotopic steady state for TCA cycle intermediates can take several hours.[1] Some studies have reported enrichment ranges from 80% to 98%.[2]
Q2: How long should I incubate my cells with the 13C-labeled tracer?
The incubation time required to reach isotopic steady state is a critical parameter. It is highly dependent on the metabolic pathway of interest.
-
Glycolysis: Intermediates in this pathway typically reach isotopic steady state within minutes.[1]
-
TCA Cycle: It may take several hours for TCA cycle intermediates to reach steady state.[1]
-
Amino Acids: For many amino acids that are both synthesized by the cell and present in the culture medium, achieving a true isotopic steady state in monolayer culture can be difficult due to the continuous exchange between intracellular and extracellular pools.[1]
It is recommended to perform a time-course experiment to determine the optimal labeling duration for your specific cell line and metabolites of interest.
Q3: Does the passage number of my cells affect 13C incorporation?
Yes, cell passage number can significantly impact metabolic phenotypes and, consequently, 13C incorporation.[3] High-passage cells (>40) may exhibit altered morphology, growth rates, gene expression, and metabolic activity compared to low-passage cells (<15).[4][5] These changes can lead to variability in experimental results. It is crucial to use cells with a consistent and low passage number for reproducible metabolomics studies.[3][4]
Q4: My 13C enrichment is low. Could the issue be my fetal bovine serum (FBS)?
Standard fetal bovine serum (FBS) contains unlabeled glucose and amino acids, which will dilute your 13C-labeled tracer and lead to lower incorporation. To mitigate this, it is highly recommended to use dialyzed FBS (dFBS) or charcoal-stripped FBS, as these have reduced levels of small molecules.[6][7][8] Before introducing the labeled media, it is also good practice to wash the cells or pre-incubate them in a medium containing dialyzed serum to clear out any remaining unlabeled nutrients.[9]
Troubleshooting Guide
Problem 1: Low or No Detectable 13C Incorporation in Downstream Metabolites
This is a common issue that can arise from several factors related to your experimental setup and execution.
| Possible Cause | Troubleshooting Steps |
| Contamination from Unlabeled Sources | - Use Dialyzed FBS: Switch to dialyzed or charcoal-stripped FBS to minimize unlabeled glucose and amino acids.[6][7] - Wash Cells Thoroughly: Before adding the labeling medium, wash the cell monolayer twice with cold phosphate-buffered saline (PBS) to remove residual unlabeled medium.[10] - Check Media Components: Ensure that other media supplements do not contain significant amounts of the unlabeled form of your tracer. |
| Insufficient Labeling Time | - Perform a Time-Course Experiment: Analyze 13C incorporation at multiple time points (e.g., 0, 1, 4, 8, 24 hours) to determine when isotopic steady state is reached for your metabolites of interest.[1] |
| Suboptimal Cell Health or Density | - Monitor Cell Viability: Ensure high cell viability (>95%) before starting the experiment. - Optimize Seeding Density: Plate cells at a density that prevents them from becoming over-confluent during the labeling period, as this can alter metabolism. |
| Incorrect Tracer or Media Formulation | - Verify Tracer Concentration: Double-check the final concentration of the 13C-labeled substrate in your medium. - Consider Alternative Tracers: For comprehensive flux analysis, a single tracer might not be sufficient to label all pathways. Consider using a mixture of tracers, such as [1,2-13C2]glucose and [U-13C5]glutamine.[11] |
Experimental Protocols
Generic Protocol for 13C Labeling of Adherent Mammalian Cells
This protocol provides a general workflow for conducting a 13C labeling experiment. Optimization will be required for specific cell lines and experimental goals.
-
Cell Seeding:
-
Seed adherent cells in a multi-well plate (e.g., 6-well plate) at a density that will result in 70-80% confluency at the time of the experiment.
-
-
Pre-Labeling Media Switch (Adaptation):
-
One hour before introducing the 13C tracer, replace the standard growth medium with fresh, glucose-free medium supplemented with 10% dialyzed FBS.[9] This step helps to deplete the unlabeled intracellular pools.
-
-
Initiation of Labeling:
-
Prepare the labeling medium by supplementing glucose-free medium with the desired 13C-labeled tracer (e.g., [U-13C6]glucose) at the desired concentration (e.g., 2 mg/mL) and 10% dialyzed FBS.[9]
-
Ensure the labeling medium is pre-warmed to 37°C.[9]
-
Remove the adaptation medium and add the labeling medium to the cells.
-
-
Incubation:
-
Incubate the cells for the predetermined optimal labeling time.
-
-
Metabolism Quenching and Metabolite Extraction:
-
At the end of the incubation period, rapidly aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS.[10]
-
Add a pre-chilled quenching/extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C for at least 15 minutes.
-
Scrape the cells in the extraction solvent and collect the lysate.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the metabolites for analysis.
-
Visualizations
Experimental Workflow for 13C Labeling
Caption: A generalized workflow for a 13C stable isotope tracing experiment in cell culture.
Troubleshooting Logic Flow for Low 13C Incorporation
Caption: A troubleshooting decision tree for diagnosing low 13C incorporation.
References
- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 3. Aging Cell Culture - Genetic and Metabolic Effects of Passage Number on Zebrafish Z3 Cells [cellphysiolbiochem.com]
- 4. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 5. Effect of Passage Number and Culture Time on the Expression and Activity of Insulin-Degrading Enzyme in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Isotope Labeling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 10. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Isotopic Effects in ¹³C Labeling Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing isotopic effects in ¹³C labeling experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are isotopic effects in the context of ¹³C labeling studies?
A1: Isotopic effects are changes in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes. In ¹³C labeling studies, the most relevant is the Kinetic Isotope Effect (KIE) , where reactions involving ¹³C may proceed at a slightly different rate than those with ¹²C. This is because the C-C bond with the heavier ¹³C isotope has a lower vibrational frequency and requires more energy to break. While often small for carbon, these effects can become significant and introduce bias in metabolic flux analysis (MFA) if not properly accounted for.[1][2]
Q2: Why is it crucial to correct for the natural abundance of ¹³C?
A2: Carbon naturally exists as two stable isotopes: ¹²C (~98.9%) and ¹³C (~1.1%). When analyzing mass spectrometry data from a ¹³C labeling experiment, it is essential to distinguish between the ¹³C incorporated from the labeled tracer and the ¹³C that was naturally present in the metabolites from the beginning.[3] Failure to correct for this natural abundance will lead to an overestimation of labeling and inaccurate flux calculations.[3]
Q3: What is isotopic scrambling and how can it be minimized?
A3: Isotopic scrambling refers to the randomization of isotopic labels within a molecule, which can obscure the true metabolic pathways. This often occurs in reversible reactions or through metabolic cycles where the symmetrical nature of intermediates leads to a loss of positional information of the ¹³C label. For example, in the TCA cycle, the conversion of succinate to fumarate can lead to scrambling of the carboxyl carbons. To minimize scrambling, one can use shorter incubation times with the labeled substrate or choose specific tracers that are less prone to scrambling in the pathway of interest.
Q4: How do I know if my system has reached isotopic steady state?
A4: Isotopic steady state is achieved when the isotopic labeling pattern of metabolites becomes constant over time.[1] To verify this, you should perform a time-course experiment where you collect samples at multiple time points after introducing the ¹³C labeled substrate. You can then analyze the isotopic enrichment of key metabolites over time. The system is considered to be at isotopic steady state when the labeling enrichment of these metabolites plateaus. The time to reach isotopic steady state can vary depending on the cell type, the specific metabolite, and the metabolic pathway being studied. For example, glycolytic intermediates may reach steady state within minutes, while TCA cycle intermediates may take several hours.[4]
Q5: What is the importance of choosing the right ¹³C tracer?
A5: The choice of the ¹³C labeled tracer is critical for the success of a metabolic flux analysis experiment as it largely determines the precision with which metabolic fluxes can be estimated.[5][6] Different tracers provide different labeling patterns that can be more or less informative for specific pathways. For instance, [1,2-¹³C₂]glucose is often used for analyzing the pentose phosphate pathway, while [U-¹³C₅]glutamine is a good choice for studying the TCA cycle.[5][7] Optimal experimental design often involves using multiple parallel labeling experiments with different tracers to maximize the information obtained.[8]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Goodness-of-Fit in Flux Model | 1. Incorrect Metabolic Network Model: The model may be missing relevant pathways, contain incorrect reaction stoichiometry, or assume incorrect reversibility of reactions.[4][9] 2. System Not at Metabolic/Isotopic Steady State: If the experiment is modeled as steady-state but the biological system is not, it will lead to a poor fit.[1] 3. Systematic Measurement Errors: Inaccurate measurement of extracellular rates or mass isotopomer distributions. | 1. Refine the Metabolic Model: Review the literature for the specific organism and conditions to ensure the model is accurate. Consider alternative pathways and reaction reversibilities. Perform model selection based on independent validation data.[10] 2. Verify Steady State: Perform a time-course experiment to confirm that both metabolite concentrations (metabolic steady state) and isotopic labeling (isotopic steady state) are stable over the experimental timeframe.[1] 3. Validate Analytical Methods: Ensure proper calibration of instruments and use internal standards to check for measurement accuracy. |
| Large Flux Confidence Intervals | 1. Suboptimal Experimental Design: The chosen ¹³C tracer(s) may not provide sufficient labeling information to precisely resolve certain fluxes.[11] 2. Insufficient Measurement Precision: High variability in mass spectrometry or extracellular rate measurements. 3. Model Non-identifiability: The structure of the metabolic network may be such that certain fluxes cannot be uniquely determined from the available data, regardless of the tracer used. | 1. Optimize Tracer Selection: Use computational tools for optimal experimental design to select tracers that are most informative for the fluxes of interest. Consider parallel labeling experiments with different tracers.[12] 2. Improve Measurement Quality: Increase the number of biological and technical replicates to reduce measurement error. 3. Perform a Flux Identifiability Analysis: Use computational methods to determine which fluxes are identifiable with the current experimental setup. If a key flux is non-identifiable, redesign the experiment with different tracers or additional measurements. |
| Inconsistent Results Between Replicates | 1. Biological Variability: Natural variation between different cell cultures. 2. Inconsistent Experimental Procedures: Variations in cell seeding density, media composition, incubation times, or sample processing. 3. Contamination: Microbial or chemical contamination of cell cultures or reagents. | 1. Increase Biological Replicates: Use a sufficient number of biological replicates to account for natural variation. 2. Standardize Protocols: Ensure all experimental steps are performed consistently across all replicates. Pay close attention to timing and volumes. 3. Maintain Aseptic Technique: Use sterile techniques to prevent microbial contamination. Use high-purity reagents to avoid chemical contamination. |
| Unexpected Labeling Patterns | 1. Isotopic Impurities in the Tracer: The ¹³C-labeled substrate may not be 100% pure, containing a mixture of isotopologues.[13] 2. Metabolic Scrambling: Reversible reactions or symmetrical intermediates can randomize the position of the ¹³C label. 3. Contribution from Unlabeled Sources: Cells may utilize unlabeled carbon sources from the media (e.g., from serum) or from intracellular storage pools. | 1. Verify Tracer Purity: Analyze the isotopic purity of the tracer using mass spectrometry and correct for any impurities in your data analysis.[13] 2. Investigate Scrambling: Analyze the labeling patterns of symmetrical intermediates. If scrambling is significant, consider using shorter labeling times or different tracers. 3. Account for Unlabeled Sources: Use dialyzed serum to minimize unlabeled substrates from the media. Measure and account for the contribution of any unlabeled carbon sources in your model. |
Quantitative Data Summary
Table 1: ¹³C Kinetic Isotope Effects (KIEs) for Selected Enzymes in Central Carbon Metabolism
| Enzyme | Organism | Carbon Position | KIE (¹²k/¹³k) | Reference(s) |
| Pyruvate Dehydrogenase | E. coli | C1 | 1.0093 | [14] |
| Pyruvate Dehydrogenase | E. coli | C2 | 1.0213 | [14] |
| Pyruvate Dehydrogenase | S. cerevisiae | C1 | 1.0238 | [14] |
| Pyruvate Dehydrogenase | S. cerevisiae | C2 | 1.0254 | [14] |
| Ornithine Decarboxylase | - | Carboxyl Carbon | 1.033 - 1.063 | [15] |
| DXP Reductoisomerase | M. tuberculosis | C2 | 1.0031 | [16] |
| DXP Reductoisomerase | M. tuberculosis | C3 | 1.0303 | [16] |
| DXP Reductoisomerase | M. tuberculosis | C4 | 1.0148 | [16] |
| L-Ribulose-5-phosphate 4-Epimerase | - | C3 | 1.0185 - 1.0325 | [17] |
| L-Ribulose-5-phosphate 4-Epimerase | - | C4 | 1.015 - 1.0269 | [17] |
| Invertase | Saccharomyces | Fructosyl C2 | ~1.007 | [18] |
| Glucose Isomerase | Streptomyces | C2 | ~1.015 | [18] |
Note: KIE values can be influenced by experimental conditions such as pH and substrate concentrations.
Experimental Protocols
Protocol 1: Quenching Metabolism and Extraction of Intracellular Metabolites from Adherent Mammalian Cells
This protocol is adapted for adherent mammalian cells to rapidly halt metabolic activity and extract metabolites for subsequent analysis.
Materials:
-
Pre-chilled (-70°C) quenching solution: 80% Methanol / 20% Water
-
Liquid nitrogen
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
At the designated time point, aspirate the culture medium completely.
-
Immediately wash the cells with 1-2 mL of glucose-free medium (this step should not exceed 30 seconds).
-
Aspirate the wash medium and add a sufficient volume of pre-chilled (-70°C) quenching solution to cover the cell monolayer (e.g., 1 mL for a 6-well plate).
-
Immediately place the culture dish on a bed of dry ice or in a -80°C freezer for 10 minutes to ensure complete quenching of metabolism.[19]
-
Thaw the cells on ice for 10-15 minutes to facilitate cell lysis.
-
Using a pre-chilled cell scraper, scrape the cells into the quenching solution.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the lysate for 30 seconds, followed by 1 minute on ice. Repeat this cycle for a total of 10 minutes.
-
Centrifuge the lysate at 6,000 x g for 5 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the extracted metabolites to a new pre-chilled microcentrifuge tube.
-
The metabolite extract is now ready for drying and derivatization for GC-MS or LC-MS analysis.
Protocol 2: Derivatization of Polar Metabolites for GC-MS Analysis
This two-step derivatization protocol is commonly used to make polar metabolites volatile for GC-MS analysis.
Materials:
-
Dried metabolite extract
-
Methoxyamine hydrochloride in pyridine (20 mg/mL)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Heated shaker or incubator
Procedure:
-
Ensure the metabolite extract is completely dry. This can be achieved using a vacuum centrifuge or by evaporation under a stream of nitrogen gas.
-
Add 80 µL of methoxyamine hydrochloride in pyridine solution to the dried extract.[20]
-
Vortex briefly and then incubate at 30°C for 90 minutes with shaking (approximately 1,200 rpm).[20] This step protects carbonyl groups.
-
Add 40 µL of MSTFA to the sample.[20]
-
Incubate at 37°C for 30 minutes with shaking (approximately 1,200 rpm).[20] This step silylates hydroxyl, carboxyl, and amine groups.
-
Centrifuge the sample briefly to pellet any precipitate.
-
Transfer the supernatant to a GC-MS vial with a micro-insert. The sample is now ready for injection.
Visualizations
References
- 1. Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bayes.wustl.edu [bayes.wustl.edu]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. TCA cycle kinetics in the rat heart by analysis of (13)C isotopomers using indirect (1)H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biospec.net [biospec.net]
- 7. researchgate.net [researchgate.net]
- 8. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 9. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors | PLOS Computational Biology [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [en.bio-protocol.org]
- 14. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 17. bif.wisc.edu [bif.wisc.edu]
- 18. pnas.org [pnas.org]
- 19. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 20. Real-time assessment of Krebs cycle metabolism using hyperpolarized 13C magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 13C Tracer Experiments and Isotopic Steady State
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 13C tracer experiments to achieve isotopic steady state.
Frequently Asked Questions (FAQs)
Q1: What is the difference between metabolic steady state and isotopic steady state?
A1: Metabolic steady state refers to a condition where the concentrations of intracellular metabolites and the rates of metabolic fluxes are constant over time.[1] In contrast, isotopic steady state is achieved when the fractional enrichment of a 13C label in a specific metabolite becomes stable.[1] While metabolic steady state is a prerequisite for a straightforward isotopic steady state experiment, the time required to reach isotopic steady state is also dependent on the metabolic fluxes and the pool sizes of the metabolite and its precursors.[1]
Q2: Why is achieving isotopic steady state important for my experiments?
Q3: How can I determine if my system has reached isotopic steady state?
A3: The most reliable method to verify isotopic steady state is to perform a time-course experiment.[1] This involves collecting samples at multiple time points after the introduction of the 13C tracer and measuring the isotopic enrichment of key metabolites. Isotopic steady state is confirmed when the enrichment of these metabolites no longer changes significantly over time.[1][4]
Q4: How long does it typically take to reach isotopic steady state?
A4: The time to reach isotopic steady state varies significantly depending on the specific metabolite, the metabolic pathway, and the organism or cell type being studied.[1][5] For example, glycolytic intermediates may reach steady state within minutes, while metabolites in the TCA cycle can take several hours.[1] Macromolecules like proteins and RNA can take even longer, potentially requiring multiple cell doublings.[6]
Q5: What are the key considerations when selecting a 13C tracer?
A5: The choice of the 13C tracer is a critical step in designing an informative experiment.[7][8] The optimal tracer depends on the specific metabolic pathways you aim to investigate.[9][10] For instance, [1,2-13C2]glucose is often effective for studying glycolysis and the pentose phosphate pathway, whereas [U-13C5]glutamine is well-suited for analyzing the TCA cycle.[10][11] Computational tools and in silico simulations can aid in selecting a tracer that will provide the most precise flux estimates for your network of interest.[9][12][13]
Troubleshooting Guide
This guide addresses common issues encountered during 13C tracer experiments aimed at achieving isotopic steady state.
| Problem | Potential Causes | Recommended Solutions |
| Low 13C Enrichment in Metabolites | 1. Insufficient incubation time with the tracer. 2. Dilution of the tracer by unlabeled carbon sources in the medium (e.g., from serum).[14] 3. Rapid exchange of intracellular metabolites with a large, unlabeled extracellular pool.[1] 4. Low activity of the metabolic pathway of interest. | 1. Increase the incubation time. Perform a time-course experiment to determine the optimal duration.[5] 2. Use dialyzed serum or a serum-free medium to reduce unlabeled sources. 3. Analyze the labeling of extracellular metabolites to account for exchange. 4. Re-evaluate the experimental conditions to ensure the pathway is active. |
| Failure to Reach Isotopic Steady State | 1. The system is not at metabolic steady state (e.g., cells are in a transient growth phase).[15] 2. The incubation time is too short for the turnover rate of the metabolite pool.[1] 3. Continuous cell proliferation is diluting the label. | 1. Ensure cells are in a stable growth phase (e.g., exponential growth) before introducing the tracer.[15] 2. Extend the labeling period. For slow-turnover pools, consider if a non-stationary MFA approach might be more appropriate.[6] 3. For long-term experiments with proliferating cells, it may be necessary to perform multiple passages in the presence of the tracer.[6] |
| High Variability Between Replicates | 1. Inconsistent cell culture conditions (e.g., cell density, growth phase). 2. Inconsistent timing of sample quenching and extraction. 3. Analytical variability during sample measurement (e.g., GC-MS or LC-MS). | 1. Standardize cell seeding density and ensure all replicates are in the same growth phase. 2. Implement a rapid and consistent quenching and extraction protocol for all samples. 3. Include internal standards in your samples to control for analytical variation. |
| Unexpected Labeling Patterns | 1. Contribution from alternative or previously unconsidered metabolic pathways. 2. Impurity of the isotopic tracer.[1] 3. Natural abundance of 13C in unlabeled substrates. | 1. Re-examine your metabolic network model to include other potential pathways. Consider using different tracers to resolve ambiguities.[16][17] 2. Check the isotopic purity of your tracer provided by the manufacturer. 3. Correct your data for the natural abundance of 13C and other stable isotopes. |
Experimental Protocols and Data
General Protocol for a 13C Tracer Experiment in Cultured Cells
A general workflow for conducting a 13C tracer experiment to achieve isotopic steady state is as follows:
-
Cell Seeding and Growth: Seed cells at a density that will ensure they are in the exponential growth phase and have not reached confluency at the time of harvesting.
-
Tracer Introduction: Replace the standard culture medium with a medium containing the 13C-labeled tracer. Ensure all other nutrient concentrations remain the same.[18]
-
Incubation: Incubate the cells with the tracer for a predetermined period. This duration should be optimized based on a pilot time-course experiment to ensure isotopic steady state is reached for the metabolites of interest.
-
Quenching and Extraction: Rapidly quench metabolic activity, typically by aspirating the medium and adding a cold solvent like methanol or a methanol/water mixture. Then, extract the metabolites.
-
Sample Analysis: Analyze the isotopic labeling of the extracted metabolites using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[19]
-
Data Analysis: Correct the raw data for the natural abundance of 13C. Determine the mass isotopomer distributions (MIDs) and verify that they are stable over the later time points of your experiment, confirming isotopic steady state.
Representative Incubation Times for Isotopic Steady State
The following table summarizes typical timeframes to reach isotopic steady state for different metabolic pathways in cultured mammalian cells. These are estimates and should be empirically validated for your specific experimental system.
| Metabolic Pathway | Metabolites | Typical Time to Isotopic Steady State |
| Glycolysis / Pentose Phosphate Pathway | Glycolytic intermediates (e.g., 3-phosphoglycerate), Lactate | Minutes to < 1.5 hours[1][14] |
| TCA Cycle | Citrate, Malate, Fumarate, Aspartate, Glutamate | Several hours (e.g., 2-6 hours)[1][10] |
| Nucleotide Synthesis | Ribose, Nucleotides | > 12-24 hours[20][21] |
| Amino Acid & Protein Synthesis | Protein-bound amino acids | Multiple cell doublings (~8)[6] |
Visualizations
Caption: Workflow for 13C tracer experiments.
Caption: Metabolic vs. Isotopic Steady State.
References
- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Steady-State 13C-Labeling Experiments for Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Isotopically nonstationary 13C flux analysis of Myc-induced metabolic reprogramming in B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]
- 8. Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applications - CD Biosynsis [biosynsis.com]
- 16. Using Multiple Tracers for 13C Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 20. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Cell Viability Issues with DL-Glyceraldehyde-2-13C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues when using DL-Glyceraldehyde-2-13C in their experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it affect cell viability?
A: DL-Glyceraldehyde is a three-carbon sugar that is an intermediate in metabolic pathways like glycolysis. The "-2-13C" designation indicates that it is a stable isotope-labeled version of the molecule, where the carbon atom at the second position is the isotope Carbon-13. This labeling is typically used for metabolic flux analysis and tracing studies. However, at sufficient concentrations, glyceraldehyde itself can be toxic to cells. Its effects on viability are not due to the isotope but to the inherent biochemical properties of the glyceraldehyde molecule, which can inhibit glycolysis, induce oxidative stress, and trigger programmed cell death (apoptosis).[1][2]
Q2: I'm observing significant cell death after treating my cells with DL-Glyceraldehyde. Is this an expected outcome?
A: Yes, this is an expected outcome, particularly at higher concentrations or in sensitive cell lines. DL-Glyceraldehyde is known to inhibit cell growth, reduce cell viability, and induce apoptosis.[1] Studies have shown that it can arrest the cell cycle and up-regulate pro-apoptotic proteins.[2] Neuroblastoma cells, for instance, have been shown to be particularly sensitive.[1][2] The extent of cell death will depend on the cell type, concentration of the compound, and duration of exposure.
Q3: What are the primary mechanisms of DL-Glyceraldehyde-induced cytotoxicity?
A: DL-Glyceraldehyde impacts cell viability through a multi-modal mechanism:
-
Inhibition of Glycolysis: It can disrupt cellular energy metabolism by inhibiting key NAD(H)-dependent reactions in the glycolytic pathway.[1][2]
-
Induction of Oxidative Stress: The compound can lead to an imbalance in the cell's redox state, causing an increase in reactive oxygen species (ROS) and depleting intracellular antioxidants like glutathione.[1][2]
-
Apoptosis Induction: It can trigger programmed cell death. This is partly mediated by the multi-functional protein Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), which, under stress, can translocate to the nucleus and initiate apoptosis.[3][4][5]
-
Inhibition of Nucleotide Biosynthesis: Recent studies show it can significantly hinder the production of nucleotides, which are essential for DNA replication and cell proliferation.[2]
Q4: What is a typical effective concentration range for in vitro experiments?
A: The effective concentration can vary significantly between cell lines. Published literature reports working concentrations between 0.5 mM and 2.0 mM .[1] For neuroblastoma cell lines, 24-hour IC50 values (the concentration required to inhibit the growth of 50% of cells) have been reported in the range of 262 µM to 1005 µM .[1] It is strongly recommended to perform a dose-response (titration) experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q5: How should I prepare and store DL-Glyceraldehyde solutions?
A: For optimal results and to prevent degradation, stock solutions of DL-Glyceraldehyde should be prepared and stored properly. While specific manufacturer instructions should always be followed, general guidance is to store the solid compound and stock solutions at -20°C or -80°C , protected from light. It is advisable to prepare fresh working dilutions for each experiment from a frozen stock solution to ensure consistency.
Section 2: Troubleshooting Guide
Issue 1: Higher-than-Expected Cytotoxicity or Complete Cell Death
| Potential Cause | Suggested Solution |
| Concentration Too High | The chosen concentration may be too high for your specific cell line. Perform a dose-response experiment with a wide range of concentrations (e.g., 10 µM to 5 mM) to determine the IC50 value.[1] |
| High Cell Line Sensitivity | Some cell lines, particularly cancer cells with high glycolytic rates like neuroblastoma, are inherently more sensitive.[1][2] Review the literature for data on your specific cell line. If necessary, consider using a less sensitive cell line or reducing the treatment duration. |
| Prolonged Exposure | The duration of treatment may be too long. Conduct a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) at a fixed concentration to find the optimal exposure time for your desired outcome. |
| General Cell Culture Stress | Poor cell health prior to the experiment can exacerbate cytotoxicity. Ensure cells are healthy, in the logarithmic growth phase, and free from contamination.[6] |
Issue 2: Inconsistent or Irreproducible Results
| Potential Cause | Suggested Solution |
| Reagent Instability | Improperly stored or repeatedly freeze-thawed stock solutions can lead to variability. Aliquot stock solutions upon preparation and store them at -20°C or below, protected from light. Use a fresh aliquot for each experiment. |
| Inconsistent Cell Health/Passage Number | High passage numbers can alter cellular metabolism and response to stimuli. Use cells within a consistent and low passage number range. Always seed cells from a healthy, logarithmically growing culture.[6] |
| Variable Seeding Density | Differences in the starting number of cells per well will lead to variable results. Ensure accurate cell counting (e.g., with a hemocytometer or automated cell counter) and uniform seeding across all wells of your plate. |
| Assay Timing | The timing of the viability assay relative to treatment is critical. Apoptotic events occur over a timeline, and measuring too early or too late can miss the peak effect.[7] Optimize the assay endpoint with a time-course experiment. |
Section 3: Key Experimental Protocols
Protocol 1: Determining the IC50 using a WST-1 Assay
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
96-well flat-bottom tissue culture plates
-
Your cell line of interest
-
Complete culture medium
-
This compound stock solution
-
WST-1 reagent
-
Microplate reader (420-480 nm absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[1]
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[8]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal time depends on the metabolic rate of the cell line and should be determined empirically.[9]
-
Absorbance Measurement: Gently shake the plate for 1 minute. Measure the absorbance at ~450 nm using a microplate reader. Use a reference wavelength of >600 nm if available.[8]
-
Data Analysis: Subtract the background absorbance (medium + WST-1 only) from all readings. Calculate cell viability as a percentage of the vehicle control. Plot the viability percentage against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[10]
Protocol 2: Assessing Apoptosis via Cleaved Caspase-3 (Western Blot)
This protocol detects the active (cleaved) form of Caspase-3, a key executioner in apoptosis.
Materials:
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against Cleaved Caspase-3 (recognizing the ~17 kDa fragment)[11][12]
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at the desired concentration(s) and for the optimal time determined previously. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.[13]
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice using lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel. Run the gel to separate proteins by size.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody for Cleaved Caspase-3, diluted in blocking buffer, overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane thoroughly with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: An increase in the band intensity at ~17 kDa indicates the activation of Caspase-3 and induction of apoptosis.[11][12] Re-probe the membrane for the loading control to ensure equal protein loading.
Section 4: Visualizing the Mechanisms
The following diagrams illustrate the key pathways involved in DL-Glyceraldehyde cytotoxicity and a logical workflow for troubleshooting experimental issues.
References
- 1. L-Glyceraldehyde Inhibits Neuroblastoma Cell Growth via a Multi-Modal Mechanism on Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) Aggregation Causes Mitochondrial Dysfunction during Oxidative Stress-induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glyceraldehyde-3-phosphate dehydrogenase, apoptosis, and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glyceraldehyde 3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 7. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 8. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
Technical Support Center: Navigating the Challenges of 13C-Labeled Mass Spectrometry Imaging Data Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 13C-labeled mass spectrometry imaging (MSI). This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments, from initial design to final data interpretation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of 13C-labeled MSI data in a practical question-and-answer format.
| Problem Category | Question | Potential Causes | Suggested Solutions |
| Low Signal Intensity / Enrichment | Why is the 13C enrichment in my target metabolites unexpectedly low? | - Inefficient delivery or uptake of the 13C-labeled substrate. - Insufficient infusion or incubation time for the label to incorporate into downstream metabolites.[1] - Suboptimal tissue collection and preparation, leading to metabolic activity loss.[2] - Ion suppression effects from the matrix or endogenous compounds.[3] | - Optimize the route and duration of 13C substrate administration. For in-vivo studies, consider a bolus injection followed by continuous infusion to achieve steady-state labeling.[1] - Perform time-course experiments to determine the optimal labeling duration for your specific model and pathway of interest.[1] - Ensure rapid tissue harvesting and snap-freezing in liquid nitrogen to quench metabolic activity.[2] - Screen different MALDI matrices and optimize the application method to improve ionization efficiency and reduce ion suppression.[3] |
| Data Quality and Interpretation | How do I correct for the natural abundance of 13C in my data? | - The natural 1.1% abundance of 13C contributes to the M+1 peak, artificially inflating the measured enrichment from the tracer. | - Utilize software tools like IsoCorrectoR, which can correct for natural isotope abundance in MS and MS/MS data. - Perform a correction based on the measured mass isotopomer distribution of an unlabeled control sample.[2] |
| My isotopic peaks are overlapping, making quantification difficult. What can I do? | - Insufficient mass resolution of the mass spectrometer to distinguish between different isotopologues, especially for high-mass molecules like lipids.[4] - High chemical noise or matrix-related peaks in the low m/z range. | - Employ a high-resolution mass analyzer, such as an Orbitrap or FT-ICR, to resolve closely spaced isotopic peaks.[4] - Optimize matrix preparation and application to minimize interferences. Consider using a matrix that does not have peaks in the m/z range of your analytes of interest. | |
| Normalization and Quantification | How should I normalize my 13C-MSI data for accurate quantification? | - Pixel-to-pixel variations in matrix crystal formation and ionization efficiency.[5] - Uneven tissue topography. - Inherent biological heterogeneity of the tissue. | - Total Ion Current (TIC) Normalization: While common, it can be skewed by a few highly abundant ions. Use with caution.[5] - Internal Standard Normalization: The most robust method. Spot a stable isotope-labeled internal standard onto the tissue section before matrix application.[6] - Region of Interest (ROI) Normalization: Normalize to the signal of a specific, non-biologically variable region of the tissue.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in designing a 13C-MSI experiment?
A1: A well-designed experiment is crucial for obtaining reliable and interpretable results. Key considerations include:
-
Tracer Selection: Choose a 13C-labeled substrate that is a primary precursor for the metabolic pathway you are investigating. For example, [U-13C]-glucose is commonly used to trace glycolysis and the TCA cycle.[7]
-
Labeling Strategy: Decide between steady-state labeling, which simplifies flux analysis, or dynamic labeling to study metabolic kinetics. Achieving isotopic steady state is a key assumption for many metabolic flux analysis models.[8]
-
Control Groups: Include an unlabeled control group to correct for natural isotope abundance and to serve as a baseline for metabolic changes.
-
Sample Size: Ensure a sufficient number of biological replicates to achieve statistical power.[9]
Q2: What is the best way to prepare tissue samples for 13C-MSI?
A2: Proper sample preparation is essential to preserve both the spatial integrity of metabolites and the isotopic labeling. A general workflow is as follows:
-
Tissue Collection: Rapidly excise the tissue of interest and immediately snap-freeze it in liquid nitrogen to halt metabolic processes.[2]
-
Cryosectioning: Mount the frozen tissue onto a cryostat chuck and cut thin sections (typically 10-20 µm).
-
Tissue Mounting: Thaw-mount the tissue sections onto conductive slides suitable for MSI.
-
Matrix Application: Apply a MALDI matrix that is appropriate for your analytes of interest using an automated sprayer for even coating.[10]
Q3: Which software can I use to analyze my 13C-MSI data?
A3: Several software packages are available for processing and analyzing MSI data. Some popular options include:
-
MSiReader: A vendor-neutral, open-source software for visualizing and analyzing MSI data, including functionalities for handling isotopically labeled data.[11]
-
XCMS: A powerful tool for untargeted metabolomics that can be adapted for MSI data to identify features that have incorporated the isotopic tracer.[12]
-
TrueMark MSI Analysis Software: A desktop application for analyzing fragment analysis files from MSI experiments.[13]
Experimental Protocols
Protocol 1: In Vivo [U-13C]-Glucose Infusion in Mice
This protocol is adapted for studying in vivo metabolism in murine models.
Materials:
-
[U-13C]-glucose
-
Anesthetic (e.g., isoflurane)
-
Infusion pump and catheter
-
Saline solution
-
Tools for dissection
-
Liquid nitrogen
Procedure:
-
Fast mice for 6 hours prior to infusion to lower endogenous glucose levels.[1]
-
Anesthetize the mouse using isoflurane.
-
Administer an initial intraperitoneal bolus of 0.4 mg/g [U-13C]-glucose to rapidly increase blood glucose enrichment.[1]
-
Immediately begin a continuous tail vein infusion of 0.012 mg/g/min of [U-13C]-glucose.[1]
-
Continue the infusion for a predetermined duration (e.g., 30-60 minutes) to allow for sufficient label incorporation into downstream metabolites.[1]
-
At the end of the infusion period, sacrifice the mouse via an approved method.
-
Rapidly dissect the tissues of interest, wash them in ice-cold saline, and snap-freeze in liquid nitrogen.[2]
-
Store the frozen tissues at -80°C until further processing for MSI analysis.
Protocol 2: Data Normalization using an Internal Standard
This protocol describes a common method for normalizing MSI data to correct for analytical variability.
Materials:
-
Stable isotope-labeled internal standard (chemically similar to the analyte of interest)
-
MALDI matrix solution
-
Automated matrix sprayer
Procedure:
-
Prepare a stock solution of the internal standard at a known concentration.
-
Prepare the MALDI matrix solution and spike it with the internal standard to a final, optimized concentration.
-
Mount the cryosectioned tissue onto the MSI target plate.
-
Use an automated sprayer to apply the internal standard-spiked matrix solution evenly across the tissue section.
-
Acquire the MSI data.
-
During data processing, normalize the intensity of each analyte peak to the intensity of the internal standard peak in a pixel-by-pixel manner.[6]
Visualizations
Logical Workflow for 13C-MSI Data Analysis
Signaling Pathway: Glycolysis and TCA Cycle from [U-13C]-Glucose
References
- 1. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. Quantitative Mass Spectrometry Imaging of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Considerations for MALDI-Based Quantitative Mass Spectrometry Imaging Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asms.org [asms.org]
- 9. Common experiment design pitfalls [statsig.com]
- 10. Sample Preparation for Metabolic Profiling using MALDI Mass Spectrometry Imaging [app.jove.com]
- 11. researchgate.net [researchgate.net]
- 12. Systems-level analysis of isotopic labeling in untargeted metabolomic data by X13CMS | Springer Nature Experiments [experiments.springernature.com]
- 13. Microsatellite Instability (MSI) Analysis Software | Thermo Fisher Scientific - SG [thermofisher.com]
Validation & Comparative
A Head-to-Head Comparison of DL-Glyceraldehyde-2-13C and [1,2-13C2]glucose as Metabolic Tracers
For researchers, scientists, and drug development professionals navigating the complexities of metabolic pathway analysis, the choice of an appropriate isotopic tracer is paramount. This guide provides a comprehensive comparison of two key tracers, DL-Glyceraldehyde-2-13C and [1,2-13C2]glucose, offering insights into their distinct applications, advantages, and limitations in metabolic research.
The selection of a stable isotope-labeled tracer is a critical decision in experimental design for metabolic flux analysis (MFA). Both this compound and [1,2-13C2]glucose serve as powerful tools to probe the intricate network of central carbon metabolism, yet their different points of entry into these pathways dictate their optimal use cases. This guide will delve into the specifics of each tracer, presenting experimental data and detailed methodologies to inform your research.
Overview of Metabolic Entry Points
The primary distinction between [1,2-13C2]glucose and this compound lies in their entry points into the glycolytic pathway. [1,2-13C2]glucose, as a primary substrate, enters at the very beginning of glycolysis. In contrast, this compound bypasses the initial steps, entering at the level of glyceraldehyde-3-phosphate (G3P). This fundamental difference has significant implications for the metabolic pathways that can be effectively traced.
Caption: Metabolic entry points of [1,2-13C2]glucose and this compound.
Comparative Analysis of Tracer Performance
| Feature | [1,2-13C2]glucose | This compound |
| Primary Application | Metabolic flux analysis of glycolysis and Pentose Phosphate Pathway (PPP).[1][2][3] | Tracing the lower part of glycolysis, gluconeogenesis, and alternative metabolic fates of glyceraldehyde.[4][5] |
| Metabolic Entry Point | Glucose (start of glycolysis) | Glyceraldehyde-3-phosphate (mid-glycolysis) |
| Key Insights Provided | Provides precise estimates for fluxes in upper glycolysis and the PPP.[1][2][3] Can distinguish between glycolytic and PPP-derived pyruvate.[6] | Allows for the study of metabolic fates of triose phosphates independent of upper glycolytic regulation. Can be used to assess gluconeogenic flux.[5] |
| Advantages | Well-characterized and widely used tracer.[7] Optimal for resolving fluxes in glycolysis and the PPP.[1][2][3] | Bypasses the initial, often tightly regulated, steps of glycolysis. Can be used to study specific enzyme activities in the lower glycolytic pathway. |
| Disadvantages | Label scrambling in the upper part of the PPP can complicate analysis. | Can be metabolized via alternative pathways, such as conversion to glyceric acid or glycerol, which needs to be accounted for in flux calculations.[4] Less commonly used, with fewer established protocols. |
| Analytical Techniques | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy.[7] | GC-MS, LC-MS, NMR. |
Experimental Protocols
Metabolic Flux Analysis using [1,2-13C2]glucose
This protocol provides a general workflow for a typical 13C metabolic flux analysis experiment using [1,2-13C2]glucose.
Caption: General workflow for Metabolic Flux Analysis using [1,2-13C2]glucose.
Detailed Methodologies:
-
Cell Culture and Labeling: Cells are cultured in a standard medium. At the desired cell density, the medium is replaced with a medium containing a known concentration of [1,2-13C2]glucose. The labeling duration is crucial and should be sufficient to achieve isotopic steady state in the metabolites of interest.
-
Metabolite Extraction: To halt enzymatic activity, metabolism is rapidly quenched, typically using cold methanol or other quenching solutions. Intracellular metabolites are then extracted.
-
Mass Spectrometry Analysis: The isotopic labeling patterns of intracellular metabolites are determined using GC-MS or LC-MS. This analysis provides the mass isotopomer distributions (MIDs), which represent the fraction of each metabolite pool containing a certain number of 13C atoms.[7]
-
Metabolic Flux Calculation: The experimentally determined MIDs, along with measured cellular uptake and secretion rates, are used as inputs for computational software that estimates intracellular metabolic fluxes.[7]
Tracing with this compound
While less standardized, a general approach for using this compound as a tracer can be outlined.
Experimental Considerations:
-
Tracer Concentration: The concentration of this compound should be carefully chosen to trace metabolic pathways without causing significant metabolic inhibition, as glyceraldehyde has been reported to inhibit glycolysis at high concentrations.[8][9][10]
-
Alternative Pathways: It is important to monitor for the formation of metabolites from alternative pathways, such as glyceric acid and glycerol, to obtain a complete picture of glyceraldehyde metabolism.[4]
-
Analytical Methods: Similar to glucose tracing, GC-MS or LC-MS can be used to determine the labeling patterns in downstream metabolites like lactate and pyruvate.
Signaling Pathways and Metabolic Networks
Pathways Traced by [1,2-13C2]glucose
[1,2-13C2]glucose is an excellent tracer for elucidating the relative fluxes through glycolysis and the Pentose Phosphate Pathway (PPP). The distinct labeling patterns generated in downstream metabolites allow for the deconvolution of these interconnected pathways. For instance, the metabolism of [1,2-13C2]glucose through glycolysis will produce singly labeled (M+1) and doubly labeled (M+2) pyruvate, while the PPP will generate a different set of isotopomers.[6]
Caption: Pathways traced by [1,2-13C2]glucose.
Pathways Traced by this compound
This compound directly enters the lower part of glycolysis. This allows for a focused investigation of the flux from glyceraldehyde-3-phosphate to pyruvate and lactate. It can also be a valuable tool for studying gluconeogenesis, as the labeled carbon can be traced back to glucose. Furthermore, it can be used to probe the activity of enzymes such as triokinase, which phosphorylates glyceraldehyde.[4]
Caption: Pathways traced by this compound.
Conclusion
Both this compound and [1,2-13C2]glucose are indispensable tracers in the field of metabolic research. The choice between them hinges on the specific biological question being addressed. For a comprehensive analysis of glycolysis and the pentose phosphate pathway, [1,2-13C2]glucose is the well-established and optimal choice.[1][2][3] Conversely, for researchers interested in the metabolic fate of triose phosphates, the regulation of lower glycolysis, or gluconeogenesis, this compound offers a unique and targeted approach. By understanding the distinct advantages and applications of each tracer, researchers can design more precise and informative experiments to unravel the complexities of cellular metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glyceraldehyde metabolism in human erythrocytes in comparison with that of glucose and dihydroxyacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring gluconeogenesis with [2-13C]glycerol and mass isotopomer distribution analysis of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Validating Metabolic Pathway Activity: A Comparison of 13C Tracer Methodologies
The quantification of metabolic fluxes, the in vivo rates of metabolic reactions, provides a deep understanding of cellular physiology and is critical in fields such as metabolic engineering, systems biology, and drug development.[1] 13C Metabolic Flux Analysis (13C-MFA) stands as the gold standard for accurately determining intracellular metabolic fluxes.[2] This technique involves introducing 13C-labeled substrates into a biological system and then tracking the incorporation of the heavy isotope into various metabolites. The resulting labeling patterns are used in conjunction with mathematical models to deduce the rates of metabolic pathways.[3]
This guide provides an objective comparison of different approaches within 13C-MFA, focusing on the selection of isotopic tracers and analytical platforms. It is intended for researchers, scientists, and drug development professionals seeking to employ this powerful technique for validating metabolic pathway activity.
The 13C-MFA Workflow: From Experimental Design to Flux Map
13C-MFA is a multi-step process that integrates experimental biology with computational modeling.[2] The general workflow begins with careful experimental design, including the selection of an appropriate 13C tracer.[4] Following a tracer experiment where cells are cultured with the labeled substrate, isotopic labeling in key metabolites is measured.[5] Finally, the labeling data is used to estimate metabolic fluxes, followed by a statistical analysis to assess the goodness-of-fit and confidence intervals of the estimated fluxes.[1]
Comparison of 13C Tracers for Probing Central Carbon Metabolism
The choice of the 13C-labeled substrate is a critical step that significantly influences the precision of the estimated fluxes.[6] Different tracers provide varying degrees of information about specific pathways depending on how their carbons are incorporated into the metabolic network. Commonly used tracers include various isotopologues of glucose and glutamine.[2]
For instance, [1,2-¹³C₂]glucose has been shown to provide the most precise estimates for glycolysis and the pentose phosphate pathway (PPP), outperforming the more traditionally used [1-¹³C]glucose.[6] On the other hand, [U-¹³C₅]glutamine is the preferred tracer for analyzing the tricarboxylic acid (TCA) cycle.[6] The optimal tracer choice depends on the specific metabolic pathways of interest.
| 13C Tracer | Primary Metabolic Pathways Probed | Advantages |
| [1-¹³C]glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Historically common, provides good resolution for the PPP. |
| [U-¹³C]glucose | Glycolysis, TCA Cycle | Labels all carbons, useful for tracking the fate of the entire glucose backbone. |
| [1,2-¹³C₂]glucose | Glycolysis, PPP, Overall Network | Provides high precision for glycolytic and PPP fluxes.[6] |
| [2-¹³C]glucose & [3-¹³C]glucose | Glycolysis, PPP | Outperform [1-¹³C]glucose in some contexts for flux precision.[6] |
| [U-¹³C₅]glutamine | TCA Cycle | Excellent for probing anaplerotic and cataplerotic reactions of the TCA cycle.[6] |
Comparison of Analytical Platforms: GC-MS vs. NMR
The two primary analytical techniques for measuring 13C isotopic labeling are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7] Each technique has distinct advantages and disadvantages.
GC-MS is the most commonly used method due to its high sensitivity and ability to provide detailed mass isotopomer distributions.[2] NMR, while less sensitive, can provide positional isotopomer information, which can be crucial for resolving complex metabolic pathways.[7]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sensitivity | High | Low |
| Sample Requirement | Low (nmol range) | High (µmol range) |
| Data Output | Mass Isotopomer Distributions (MID) | Positional Isotopomer (Isotopomer) abundances |
| Sample Preparation | Requires chemical derivatization | Minimal, non-destructive |
| Primary Use Case | Quantifying labeling in proteinogenic amino acids and other metabolites.[5] | Resolving fluxes where positional information is critical.[7] |
Experimental Protocols
Cell Culture and Isotope Labeling
This protocol provides a general framework for labeling mammalian cells with a 13C tracer.
-
Cell Seeding: Plate cells in standard growth medium and allow them to reach the desired confluency (typically 50-60%).
-
Medium Exchange: Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Isotope Labeling: Add pre-warmed custom medium containing the 13C-labeled tracer (e.g., [1,2-¹³C₂]glucose) and 10% dialyzed fetal bovine serum. The unlabeled version of the tracer should be omitted.
-
Incubation: Culture the cells for a sufficient duration to approach isotopic steady state. This time varies by cell type and experimental goals but is often determined empirically (e.g., 24 hours).
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium.
-
Immediately add a cold quenching solution (e.g., 80% methanol at -80°C) to arrest metabolism.
-
Scrape the cells in the quenching solution and transfer to a microcentrifuge tube.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
Sample Preparation and Analysis by GC-MS
This protocol outlines the steps for analyzing proteinogenic amino acids, which are often used as a proxy for intracellular metabolite labeling.
-
Protein Hydrolysis:
-
After metabolite extraction, wash the cell pellet with PBS.
-
Add 6N HCl to the pellet and heat at 100°C for 24 hours to hydrolyze proteins into amino acids.
-
Dry the hydrolysate completely under a stream of nitrogen or using a vacuum concentrator.
-
-
Derivatization:
-
Re-suspend the dried amino acids in a derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).
-
Heat at 70°C for 1 hour to create volatile derivatives suitable for GC analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
The GC separates the individual amino acid derivatives based on their retention times.
-
The MS fragments the derivatives and measures the mass-to-charge ratio (m/z) of the fragments, allowing for the determination of mass isotopomer distributions.[8]
-
Visualizing Carbon Flow in Central Metabolism
The diagram below illustrates a simplified view of central carbon metabolism, highlighting how 13C atoms from glucose are tracked through glycolysis, the pentose phosphate pathway, and the TCA cycle. The labeling patterns in metabolites such as pyruvate, lactate, and TCA cycle intermediates provide the necessary data to calculate pathway fluxes.
References
- 1. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 4. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]
- 5. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
A Researcher's Guide to Cross-Validation of NMR and Mass Spectrometry for 13C Labeling Analysis
For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate determination of 13C isotopic labeling is paramount. This guide provides a comprehensive comparison of two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering insights into their cross-validation for robust and reliable data.
This document outlines the complementary nature of NMR and MS in 13C metabolic flux analysis, presenting a detailed comparison of their performance, experimental protocols, and data interpretation. By understanding the strengths and limitations of each method, researchers can design more effective experiments and achieve a higher degree of confidence in their findings.
Performance Comparison: NMR vs. Mass Spectrometry
The choice between NMR and Mass Spectrometry for 13C labeling analysis often depends on the specific research question, the metabolites of interest, and the desired level of detail. While MS, particularly Gas Chromatography-Mass Spectrometry (GC-MS), offers superior sensitivity, NMR provides invaluable information on the positional distribution of 13C isotopes within a molecule. A cross-validation approach, leveraging the strengths of both techniques, is therefore highly recommended for comprehensive metabolic analysis.
A key aspect of this cross-validation is the comparison of Molar Percent Enrichment (MPE) and Mass Isotopomer Distribution (MID) of key metabolites. Studies have demonstrated a significant correlation between the MPE of metabolites like glutamate and 2-ketoglutarate as determined by both 13C-NMR and GC-MS.[1] However, discrepancies can arise. For instance, 13C-NMR may underestimate the unlabeled fraction (M0) of a metabolite pool, as it calculates this value by difference, whereas GC-MS can measure it directly.[1]
Below is a summary of the key performance characteristics of each technique:
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Information Provided | Positional isotopomer distribution (which carbon atom is labeled) | Mass isotopomer distribution (how many carbon atoms are labeled) |
| Sensitivity | Lower | Higher |
| Strengths | - Provides detailed information on the specific location of 13C labels. - Non-destructive. - Minimal sample derivatization required. | - High sensitivity allows for the analysis of low-abundance metabolites. - Can directly measure the unlabeled fraction (M0). - High throughput. |
| Limitations | - Lower sensitivity requires higher sample concentrations. - Can be challenging to resolve signals in complex mixtures. | - Typically does not provide positional information. - Sample derivatization is often necessary (for GC-MS). - Destructive technique. |
| Typical Application | Elucidating specific metabolic pathways and determining positional enrichment. | Quantifying the overall enrichment of metabolites in a sample. |
Experimental Protocols for Cross-Validation
A robust cross-validation study requires careful planning and execution of the experimental workflow, from cell culture to data analysis. The following protocol outlines the key steps for a parallel analysis of 13C-labeled metabolites by NMR and GC-MS.
Cell Culture and 13C Labeling
-
Cell Seeding and Growth: Culture cells in an appropriate medium to the desired confluence.
-
Isotope Labeling: Replace the growth medium with a medium containing the 13C-labeled substrate (e.g., [U-13C]glucose, [1,2-13C]glucose, or [U-13C]glutamine). The choice of tracer depends on the metabolic pathways under investigation.
-
Incubation: Incubate the cells for a sufficient period to achieve isotopic steady-state. This duration should be optimized for the specific cell line and experimental conditions.
-
Harvesting: Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold saline. Extract the metabolites using a suitable solvent system (e.g., a methanol/chloroform/water extraction).
Sample Preparation for Analysis
The extracted metabolites are then divided for separate analysis by NMR and GC-MS.
For NMR Analysis:
-
Lyophilization: Lyophilize the polar extract to dryness.
-
Reconstitution: Reconstitute the dried extract in a suitable deuterated solvent (e.g., D2O) containing a known concentration of an internal standard (e.g., DSS).
-
Transfer: Transfer the reconstituted sample to an NMR tube for analysis.
For GC-MS Analysis:
-
Hydrolysis (for proteinogenic amino acids): If analyzing protein-bound amino acids, hydrolyze the protein pellet using 6M HCl at 110°C for 24 hours.
-
Derivatization: Derivatize the amino acids or other metabolites to increase their volatility for GC analysis. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
Extraction: Extract the derivatized metabolites into an organic solvent (e.g., ethyl acetate).
-
Transfer: Transfer the organic phase to a GC-MS vial for analysis.
Instrumental Analysis
-
NMR Spectroscopy: Acquire 1D 13C and/or 2D 1H-13C HSQC spectra on a high-field NMR spectrometer. The specific experiments will depend on the desired information (e.g., positional enrichment, isotopomer ratios).
-
GC-MS Analysis: Analyze the derivatized samples on a GC-MS system. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to quantify the abundance of different mass isotopomers.
Visualizing the Workflow and Data Relationships
To better understand the flow of a cross-validation study and the relationship between the data generated by NMR and MS, the following diagrams are provided.
References
A Researcher's Guide to 13C Labeled Glyceraldehyde Isotopomers for Metabolic Analysis
For researchers, scientists, and drug development professionals navigating the complexities of metabolic pathways, 13C labeled glyceraldehyde isotopomers serve as powerful tools for tracing carbon flux and elucidating cellular biochemistry. This guide provides a comprehensive comparison of different 13C labeled glyceraldehyde isotopomers, supported by established principles of metabolic flux analysis and experimental data derived from analogous studies with 13C labeled glucose.
Glyceraldehyde, in its phosphorylated form, glyceraldehyde-3-phosphate (G3P), is a pivotal intermediate in central carbon metabolism, participating in both glycolysis and the pentose phosphate pathway (PPP). The strategic use of glyceraldehyde labeled with the stable isotope carbon-13 (¹³C) allows for the precise tracking of carbon atoms as they are metabolized, providing invaluable insights into pathway activity, substrate utilization, and the metabolic rewiring that occurs in various physiological and pathological states.
Comparison of 13C Labeled Glyceraldehyde Isotopomers
The choice of a specific ¹³C glyceraldehyde isotopomer is critical and depends on the specific metabolic pathway under investigation. While direct comparative studies on different glyceraldehyde isotopomers are not extensively documented, their utility can be inferred from the wealth of data available for ¹³C labeled glucose, which is metabolized to G3P. The most common and informative isotopomers include position-specific labeled ([1-¹³C], [2-¹³C], [3-¹³C]) and uniformly labeled ([U-¹³C]) glyceraldehyde.
| Isotopomer | Primary Application | Expected Metabolic Fate & Information Gained |
| [1-¹³C]Glyceraldehyde | Glycolysis, Pentose Phosphate Pathway (oxidative phase) | The ¹³C label at the C1 position will be lost as ¹³CO₂ in the oxidative PPP. Its retention in downstream metabolites of glycolysis (e.g., pyruvate, lactate, TCA cycle intermediates) indicates glycolytic flux. The ratio of labeled to unlabeled downstream metabolites can help quantify the relative flux through glycolysis versus the oxidative PPP. |
| [2-¹³C]Glyceraldehyde | Glycolysis, Pentose Phosphate Pathway (non-oxidative phase), Serine Biosynthesis | The C2 label is retained through both glycolysis and the PPP. In glycolysis, it will label the C2 of pyruvate. In the non-oxidative PPP, it can be traced through the rearrangement of carbon skeletons. It is also a key tracer for serine biosynthesis, where the C2 of glycerate-3-phosphate (derived from G3P) becomes the C2 of serine. |
| [3-¹³C]Glyceraldehyde | Glycolysis, Glycerolipid synthesis | The C3 label is retained in glycolysis, labeling the C3 of pyruvate. This position is also crucial for tracing the glycerol backbone of glycerolipids, as dihydroxyacetone phosphate (DHAP), the isomer of G3P, is reduced to glycerol-3-phosphate. |
| [U-¹³C₃]Glyceraldehyde | General metabolic tracing, Biosynthetic pathways | All three carbons are labeled, providing a strong signal in downstream metabolites. This is useful for identifying all metabolic fates of glyceraldehyde and for tracing its carbon backbone into biosynthetic pathways such as amino acid and lipid synthesis. The mass isotopomer distribution (MID) of downstream metabolites provides detailed information on pathway convergence and dilution from other carbon sources. |
Experimental Protocols
The following provides a generalized workflow for a ¹³C tracer experiment using a labeled glyceraldehyde isotopomer. Specific parameters will need to be optimized based on the biological system and analytical instrumentation.
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.
-
Media Preparation: Prepare culture medium containing the desired ¹³C labeled glyceraldehyde isotopomer. The concentration of the tracer should be carefully chosen to ensure sufficient label incorporation without causing metabolic perturbations. A common approach is to replace the unlabeled glucose in the medium with the labeled glyceraldehyde, or to supplement the medium.
-
Labeling: Replace the standard culture medium with the ¹³C-labeling medium and incubate for a predetermined time. The incubation time should be sufficient to achieve isotopic steady state in the metabolites of interest. This can range from minutes for glycolytic intermediates to several hours for TCA cycle intermediates and biomass.[1]
-
Metabolite Quenching and Extraction: Rapidly quench metabolic activity by aspirating the medium and adding a cold solvent, typically 80% methanol pre-chilled to -80°C. Scrape the cells and collect the cell suspension. Centrifuge to pellet the cell debris and collect the supernatant containing the extracted metabolites.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: Evaporate the metabolite extract to dryness under a stream of nitrogen. To make the polar metabolites volatile for GC analysis, a two-step derivatization is commonly performed. First, methoximation of carbonyl groups is carried out using methoxyamine hydrochloride in pyridine. This is followed by silylation of hydroxyl and amine groups using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS. The gas chromatograph separates the different metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distribution for each metabolite.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: The extracted metabolites can often be directly analyzed by LC-MS after appropriate dilution.
-
LC-MS Analysis: Employ a suitable chromatography method (e.g., HILIC for polar metabolites) to separate the metabolites before they enter the mass spectrometer. LC-MS is particularly useful for analyzing phosphorylated intermediates that are not amenable to GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Lyophilize the metabolite extract and resuspend in a suitable deuterated solvent (e.g., D₂O).
-
NMR Analysis: Acquire ¹³C NMR spectra. While less sensitive than MS, NMR provides detailed information on the positional labeling of carbons within a molecule without the need for fragmentation, which can be crucial for resolving complex metabolic pathways.[2]
Data Analysis
The raw data from MS or NMR analysis consists of the abundance of different isotopomers for each metabolite. This data needs to be corrected for the natural abundance of ¹³C. The resulting mass isotopomer distributions (MIDs) can then be used to calculate metabolic flux ratios or be fitted to a metabolic network model to estimate absolute metabolic fluxes using software such as INCA or Metran.
Visualizing Metabolic Fates
The following diagrams illustrate the flow of the ¹³C label from different glyceraldehyde isotopomers through central carbon metabolism.
Caption: Metabolic fate of ¹³C from different glyceraldehyde isotopomers in glycolysis and the PPP.
Caption: A typical experimental workflow for a ¹³C metabolic labeling study.
By carefully selecting the appropriate ¹³C labeled glyceraldehyde isotopomer and employing robust analytical techniques, researchers can gain deep and quantitative insights into the intricate workings of cellular metabolism, paving the way for new discoveries in health and disease.
References
Assessing the Impact of 13C Labeling on Cellular Metabolism: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to unravel the complexities of cellular metabolism, 13C labeling has emerged as a gold standard for quantifying metabolic fluxes and elucidating pathway dynamics.[1] This guide provides an objective comparison of 13C labeling-based techniques with other metabolic analysis methods, supported by experimental data and detailed protocols.
The use of stable isotopes, such as carbon-13 (13C), offers a powerful and safe method to trace the fate of atoms through metabolic networks.[2][3] By replacing the naturally abundant 12C with 13C in a substrate like glucose, researchers can track the incorporation of the labeled carbon into various downstream metabolites.[2][4] This approach, known as 13C-Metabolic Flux Analysis (13C-MFA), provides a quantitative measure of the rates (fluxes) of metabolic reactions within a cell.[1][5]
Comparison of Metabolic Analysis Techniques
The choice of analytical technique significantly impacts the depth and nature of metabolic insights. While methods like 1H NMR metabolomics provide a broad snapshot of metabolite levels, 13C labeling techniques offer a dynamic view of metabolic pathway activities.[6][7]
| Feature | 13C-Metabolic Flux Analysis (13C-MFA) | 1H NMR Metabolomics | Qualitative Isotope Tracing |
| Primary Output | Absolute metabolic fluxes (reaction rates)[1][5] | Relative or absolute metabolite concentrations | Relative pathway activities and nutrient contributions[4][8] |
| Information Type | Dynamic, quantitative | Static, quantitative | Dynamic, qualitative/semi-quantitative |
| Experimental Complexity | High | Moderate | Moderate |
| Data Analysis | Computationally intensive, requires metabolic modeling[8] | Statistical analysis (e.g., PCA, PLS-DA)[7] | Direct interpretation of labeling patterns[8] |
| Key Advantage | Provides a detailed and quantitative map of metabolic pathway activities.[1][9] | High-throughput screening of metabolic phenotypes | Simpler to implement and interpret than full 13C-MFA[8] |
| Key Disadvantage | Time and data-intensive[8] | Does not directly measure metabolic rates | Does not provide absolute flux values[6] |
Performance of Different 13C Tracers
The selection of the 13C-labeled substrate is critical for maximizing the information obtained from a labeling experiment. Different tracers provide varying degrees of precision for estimating fluxes in different pathways.[10][11]
| 13C Tracer | Primary Application | Performance Insights |
| [1,2-¹³C₂]glucose | Glycolysis, Pentose Phosphate Pathway (PPP), and overall central carbon metabolism. | Provides the most precise estimates for glycolysis and the PPP.[10][11] |
| [U-¹³C₆]glucose | General tracing of glucose metabolism. | Widely used for its comprehensive labeling of downstream metabolites.[4][] |
| [1-¹³C]glucose & [2-¹³C]glucose | Glycolysis and PPP. | [2-¹³C]glucose and [3-¹³C]glucose outperform the more commonly used [1-¹³C]glucose in flux precision.[10][11] |
| [U-¹³C₅]glutamine | Tricarboxylic Acid (TCA) Cycle. | The preferred tracer for detailed analysis of the TCA cycle.[10][11] |
Experimental Workflow and Signaling Pathways
The process of conducting a 13C labeling experiment involves several key steps, from cell culture and isotope introduction to sample analysis and data interpretation. The ultimate goal is to understand how cells utilize substrates like glucose to fuel various metabolic pathways essential for their growth and function.
The labeled carbons from glucose are incorporated into various metabolites as they are processed through central carbon metabolism.
Detailed Experimental Protocol: 13C Labeling of Adherent Mammalian Cells
This protocol outlines a typical procedure for tracing the metabolism of ¹³C-labeled glucose in cultured mammalian cells.
Materials:
-
Adherent mammalian cells of interest
-
Standard cell culture medium (e.g., DMEM)
-
¹³C-labeled glucose (e.g., [U-¹³C₆]glucose)
-
Glucose-free medium
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Cold (-80°C) 80% methanol (v/v) in water
-
Cell scraper
-
Microcentrifuge tubes
-
Instrumentation for metabolite analysis (GC-MS or LC-MS/MS)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment.[13] Allow cells to adhere and grow overnight.
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of ¹³C-labeled glucose (e.g., 10 mM) and 10% dFBS.[14] Warm the medium to 37°C.
-
Initiation of Labeling:
-
Incubation: Incubate the cells for the desired period. The incubation time can range from minutes to hours, depending on the metabolic pathway of interest and whether a dynamic or steady-state analysis is being performed.[13]
-
Metabolic Quenching:
-
To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium.
-
Immediately add ice-cold 80% methanol to each well to quench metabolism.[15]
-
-
Metabolite Extraction:
-
Place the plates on dry ice and use a cell scraper to detach the cells in the cold methanol.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet cell debris.
-
Transfer the supernatant containing the extracted metabolites to a new tube.
-
-
Sample Analysis:
-
Dry the metabolite extracts, for example, using a vacuum concentrator.
-
The dried metabolites can then be derivatized (for GC-MS) or reconstituted in an appropriate solvent (for LC-MS/MS) for analysis.
-
-
Data Analysis: The resulting data on the mass isotopologue distribution of various metabolites is used to calculate metabolic fluxes using specialized software.[5]
Applications in Drug Development
The insights gained from 13C labeling studies are invaluable in the field of drug development. By understanding how a drug candidate alters metabolic pathways in cancer cells or other disease models, researchers can:
-
Identify novel drug targets.
-
Elucidate mechanisms of drug action and resistance.[2]
-
Assess drug toxicity and off-target effects.[2]
-
Optimize pharmacokinetic properties of drug candidates.[]
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 5. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 13. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 14. biorxiv.org [biorxiv.org]
- 15. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
Quantitative comparison of isotopic tracers for metabolic flux analysis.
A Quantitative Comparison for Drug Discovery and Scientific Research
Metabolic flux analysis (MFA) is a cornerstone technique for researchers and drug development professionals, providing a detailed map of cellular metabolic activity. The choice of isotopic tracer is a critical determinant of the accuracy and resolution of these metabolic maps. This guide offers an objective comparison of commonly used isotopic tracers, supported by experimental data, to aid in the selection of the most appropriate tracer for your research needs.
Key Isotopic Tracers: A Comparative Overview
The selection of an isotopic tracer is contingent on the specific metabolic pathways under investigation. The most common tracers include ¹³C-labeled glucose, ¹³C-labeled glutamine, ¹⁵N-labeled amino acids, and deuterated water (D₂O). Each possesses distinct advantages and is suited for different analytical objectives.
¹³C-Glucose and ¹³C-Glutamine: The Workhorses of Central Carbon Metabolism
¹³C-labeled glucose and glutamine are the most widely used tracers for interrogating central carbon metabolism, which encompasses glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.
Quantitative Comparison of ¹³C Tracers for Different Metabolic Pathways
The precision of flux estimates is highly dependent on the specific labeling pattern of the chosen tracer. Computational analyses have been employed to determine the optimal tracers for different pathways.[1][2][3][4]
| Metabolic Pathway | Optimal Tracer(s) | Rationale |
| Glycolysis & Pentose Phosphate Pathway (PPP) | [1,2-¹³C₂]glucose | Provides the most precise estimates for fluxes in these pathways.[1][2][3][4] Tracers like [2-¹³C]glucose and [3-¹³C]glucose also outperform the more commonly used [1-¹³C]glucose.[1][2][3][4] |
| Tricarboxylic Acid (TCA) Cycle | [U-¹³C₅]glutamine | Emerges as the preferred isotopic tracer for the analysis of the TCA cycle.[1][2][3][4] Glutamine tracers with two or more labeled carbons, such as[1][2]Gln and[3][5]Gln, also provide high-precision estimates.[3] |
| Overall Central Carbon Metabolism | [1,2-¹³C₂]glucose | Provides the most precise estimates for the overall network.[1][2][3][4] |
Parallel Labeling Experiments for Enhanced Resolution
A powerful strategy to achieve high-resolution flux maps across multiple metabolic pathways is to conduct parallel labeling experiments.[6] This involves performing separate experiments with different isotopic tracers and then integrating the data into a single, comprehensive flux model. For instance, using [1,2-¹³C₂]glucose in one experiment to resolve glycolysis and the PPP, and [U-¹³C₅]glutamine in a parallel experiment to resolve the TCA cycle, can yield a more complete picture of central carbon metabolism.
Experimental Protocols: A Step-by-Step Guide
The following provides a generalized methodology for a typical ¹³C metabolic flux analysis experiment in mammalian cells.
Cell Culture and Adaptation
-
Culture mammalian cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Subculture cells for a sufficient period to ensure they are in a state of metabolic and isotopic steady-state before introducing the tracer.
Isotopic Tracer Labeling
-
Prepare the labeling medium by replacing the standard glucose and/or glutamine with the desired ¹³C-labeled tracer at a known concentration.
-
On the day of the experiment, replace the culture medium with the pre-warmed labeling medium.
-
Incubate the cells for a predetermined duration to allow for the incorporation of the isotopic label into intracellular metabolites. The time required to reach isotopic steady state should be determined empirically for the specific cell line and experimental conditions.[1]
Quenching and Metabolite Extraction
-
Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by aspirating the labeling medium and washing the cells with an ice-cold quenching solution (e.g., saline or a specific quenching buffer).
-
Extract the intracellular metabolites using a cold solvent mixture, such as 80:20 methanol:water.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the metabolites.
Analytical Measurement
-
Analyze the isotopic labeling patterns of the extracted metabolites using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Data Analysis and Flux Calculation
-
The measured mass isotopomer distributions are then used in computational models to estimate the intracellular metabolic fluxes. This typically involves using software packages designed for metabolic flux analysis.
Visualizing Metabolic Pathways and Workflows
To better understand the flow of metabolites and the experimental process, the following diagrams have been generated using the DOT language.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Tracers for Studying Gluconeogenesis: Featuring DL-Glyceraldehyde-2-13C
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DL-Glyceraldehyde-2-13C with other commonly used stable isotope tracers for the in vivo and in vitro study of gluconeogenesis. While experimental data for this compound is not yet widely available in published literature, this comparison extrapolates its potential advantages and disadvantages based on its metabolic fate relative to established tracers.
Introduction to Gluconeogenesis and Isotopic Tracers
Gluconeogenesis is a critical metabolic pathway for the de novo synthesis of glucose from non-carbohydrate precursors, primarily occurring in the liver and kidneys.[1][2] This process is vital for maintaining blood glucose homeostasis, especially during periods of fasting or intense exercise.[1] Dysregulation of gluconeogenesis is a key factor in metabolic diseases such as type 2 diabetes.[3]
Stable isotope tracers are invaluable tools for elucidating the dynamics of metabolic pathways like gluconeogenesis. By introducing molecules labeled with heavy isotopes (e.g., 13C, 2H) into a biological system, researchers can track the flow of atoms through various metabolic reactions, providing quantitative insights into pathway flux and regulation.[4]
Comparison of Tracers for Gluconeogenesis
The choice of tracer is critical for accurately quantifying gluconeogenic flux. This section compares this compound with established tracers, summarizing their mechanisms, advantages, and limitations.
| Tracer | Mechanism of Action & Entry Point into Gluconeogenesis | Advantages | Disadvantages |
| This compound | Enters the gluconeogenic pathway after phosphorylation to glyceraldehyde-3-phosphate (GAP) by triokinase. GAP is a direct intermediate in the lower part of the gluconeogenic pathway.[5] | Potentially More Direct Tracer: Bypasses the initial steps of gluconeogenesis from precursors like lactate and alanine, potentially providing a more direct measure of flux through the lower part of the pathway.Positional Labeling Advantage: The 2-13C label would be incorporated into specific positions in the resulting glucose molecule, allowing for detailed flux analysis through different pathways. | Limited Published Data: Lack of extensive experimental validation in peer-reviewed literature.Multiple Metabolic Fates: Glyceraldehyde can be metabolized via several routes, including conversion to glycerate or glycerol, which could lead to label dilution and complicate the interpretation of gluconeogenic flux.[5]Potential for Isotopic Scrambling: The label may be subject to scrambling in reversible reactions, potentially affecting the accuracy of flux measurements. |
| [2-13C]-Glycerol | Enters the gluconeogenic pathway after phosphorylation to glycerol-3-phosphate, which is then oxidized to dihydroxyacetone phosphate (DHAP), an isomer of GAP.[6] | Well-Established Method: Widely used and validated in numerous studies.[6][7]Relatively Direct Precursor: Glycerol is a primary gluconeogenic substrate, particularly from lipolysis.[2] | High Infusion Rates Required: Accurate measurements often necessitate high tracer infusion rates, which can perturb the metabolic pathway being studied.[6]Underestimation of Gluconeogenesis: Has been shown to yield lower estimates of gluconeogenesis compared to the 2H2O method.[7][8]Assumption of a Single Precursor Pool: A major limitation is the need to assume a single, uniformly enriched precursor pool, which may not be physiologically accurate.[9] |
| [U-13C]-Glucose | Measures gluconeogenesis by analyzing the mass isotopomer distribution of glucose and its precursors after infusion of uniformly labeled glucose. The recycling of the label back into glucose provides a measure of gluconeogenic flux. | Provides Comprehensive Information: Can be used to assess multiple pathways simultaneously, including glycolysis and the pentose phosphate pathway. | Complex Data Analysis: Requires sophisticated mass isotopomer distribution analysis (MIDA) and mathematical modeling.[10]Potential for Label Loss: The label can be lost in the Krebs cycle, leading to underestimation of gluconeogenesis.[10]Unreliable for Certain Precursors: Estimates can be unreliable as some glucose is formed from glycerol and amino acids that do not pass through pyruvate.[9] |
| Deuterated Water (2H2O) | Measures the incorporation of deuterium from body water into newly synthesized glucose. The enrichment of deuterium at specific positions on the glucose molecule is proportional to the rate of gluconeogenesis.[11] | Considered a "Gold Standard": Measures the contribution from all gluconeogenic precursors and is not subject to artifacts from isotopic exchanges in the Krebs cycle.[11][12]Non-Invasive Administration: Can be administered orally. | Long Half-Life: The long half-life of 2H2O in the body prevents repeat studies for several weeks.[9]Potential for Underestimation due to Glycogen Cycling: Although evidence suggests this is not a major issue in the fasted state.[9]Complex Analytical Methods: Requires specialized techniques like NMR or GC-MS for analysis. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below is a generalized protocol for an in vivo gluconeogenesis study using a 13C-labeled tracer, which can be adapted for specific tracers.
Objective: To determine the rate of in vivo gluconeogenesis in a rodent model using a primed-constant infusion of a 13C-labeled tracer.
Materials:
-
This compound, [2-13C]-Glycerol, or [U-13C]-Glucose
-
Anesthetic agent
-
Catheters for infusion and blood sampling
-
Syringe pump
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Animal Preparation: Fast the animals overnight to induce a gluconeogenic state. Anesthetize the animals and insert catheters into a suitable artery for blood sampling and a vein for tracer infusion.
-
Tracer Preparation: Prepare a sterile solution of the 13C-labeled tracer in saline.
-
Primed-Constant Infusion: Administer a priming bolus of the tracer to rapidly achieve isotopic steady-state, followed by a continuous infusion at a constant rate for a predetermined period (e.g., 90-120 minutes).
-
Blood Sampling: Collect baseline blood samples before starting the infusion and then at regular intervals during the infusion to monitor plasma glucose concentration and isotopic enrichment.
-
Sample Processing: Immediately centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Derivatization and Analysis: Prepare plasma samples for GC-MS or LC-MS analysis. This typically involves deproteinization, purification of glucose, and chemical derivatization to form a volatile derivative.
-
Data Analysis: Determine the isotopic enrichment of plasma glucose using GC-MS or LC-MS. Calculate the rate of appearance of glucose (Ra) and the contribution of gluconeogenesis based on the specific tracer and analytical method used (e.g., Mass Isotopomer Distribution Analysis for [U-13C]-Glucose).
Visualizing Metabolic Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological processes.
Caption: Entry points of various tracers into the gluconeogenic pathway.
Caption: A typical experimental workflow for in vivo gluconeogenesis studies.
Conclusion
The study of gluconeogenesis is essential for understanding metabolic health and disease. While established tracers like [2-13C]-glycerol, [U-13C]-glucose, and 2H2O have provided significant insights, each has its inherent limitations. This compound presents a theoretically interesting alternative due to its more direct entry into the gluconeogenic pathway. However, its utility and reliability as a tracer for quantifying gluconeogenesis require thorough experimental validation. Future studies directly comparing this compound with established methods are needed to fully characterize its performance and potential advantages for researchers in metabolism and drug development.
References
- 1. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]
- 2. Updates to a 13C metabolic flux analysis model for evaluating energy metabolism in cultured cerebellar granule neurons from neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymes of Glycerol and Glyceraldehyde Metabolism in Mouse Liver: Effects of Caloric Restriction and Age on Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gpnotebook.com [gpnotebook.com]
- 7. Application of 13C-[2] - and 13C-[1,2] acetate in metabolic labelling studies of yeast and insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Quantifying the contribution of gluconeogenesis to glucose production in fasted human subjects using stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glyceraldehyde 3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 11. Stable isotope techniques for the study of gluconeogenesis in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glyceraldehyde metabolism in human erythrocytes in comparison with that of glucose and dihydroxyacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling DL-Glyceraldehyde-2-13C
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling DL-Glyceraldehyde-2-13C. The following procedures are based on safety data for DL-Glyceraldehyde and general best practices for handling stable isotopically labeled compounds. While the 13C isotope is stable and does not present a radiological hazard, the chemical properties of DL-Glyceraldehyde necessitate careful handling to ensure personnel safety and prevent sample contamination.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling DL-Glyceraldehyde.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield may be required when there is a risk of splashing.[1][2][3] | Must comply with OSHA 29 CFR 1910.133 or equivalent standards.[1][3] |
| Hands | Chemical-resistant gloves. | Nitrile or butyl rubber gloves are recommended. Latex gloves offer inadequate protection.[1][2] For prolonged or repeated contact, select gloves based on the specific solvent used. |
| Body | Laboratory coat, apron, or coveralls. | Should be made of appropriate materials like polypropylene to provide additional protection.[1][2] |
| Respiratory | Not generally required for small quantities in a well-ventilated area.[4][5][6] | If dusts are generated or ventilation is inadequate, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask or a respirator may be necessary.[4] |
Physical and Chemical Properties
The following table summarizes key quantitative data for DL-Glyceraldehyde.
| Property | Value |
| Molecular Formula | C3H6O3 (for the non-labeled monomer) |
| Melting Point | 138 °C / 280.4 °F (for the dimer)[7] |
| Intraperitoneal LD50 (rat) | 2000 mg/kg[8] |
| Occupational Exposure Limits (OSHA PEL, NIOSH REL, ACGIH TLV) | No data available[9] |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal. Adherence to this workflow is crucial for maintaining a safe laboratory environment.
Caption: Workflow for the safe handling of this compound.
Hierarchy of Controls for Exposure Management
To effectively manage potential hazards associated with this compound, a hierarchy of controls should be implemented. This approach prioritizes the most effective control measures.
Caption: Hierarchy of controls for managing chemical exposure.
Detailed Operational and Disposal Plan
Receiving and Storage
-
Inspection : Upon receipt, inspect the container for any damage or leaks.
-
Storage : Store the compound in a tightly sealed, original container in a cool, dry, and well-ventilated area.[9][10] The recommended storage temperature is often 2-8 °C.[4] Keep away from incompatible materials such as strong oxidizing agents.[7][8]
Handling Procedures
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[9][10]
-
Avoid Dust : As DL-Glyceraldehyde is a solid, minimize the generation of dust during handling.[4][10]
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[9][10] Contaminated work clothes should be laundered separately.[10]
-
Spill Response :
-
Minor Spills : For small, dry spills, carefully sweep or vacuum the material and place it in a sealed container for disposal.[4][10] Avoid generating dust.
-
Major Spills : In the event of a larger spill, evacuate the area and alert emergency personnel.[8] Proper respiratory protection may be required for cleanup.[2] Prevent the material from entering drains or waterways.[9][10]
-
Disposal Plan
-
Waste Collection : Collect all waste material, including contaminated PPE and cleaning materials, in a designated, labeled, and sealed container.[9][10]
-
Regulatory Compliance : Dispose of the waste in accordance with all local, state, and federal regulations.[5][8][9] Consult with your institution's environmental health and safety department for specific guidance.
-
Containers : Do not reuse empty containers.[9] Dispose of them as unused product.[5]
By adhering to these safety protocols and operational plans, researchers can safely handle this compound while maintaining the integrity of their experiments.
References
- 1. 172 Healthcare: Glutaraldehyde Safety [oshacademy.com]
- 2. cdc.gov [cdc.gov]
- 3. osha.gov [osha.gov]
- 4. hmdb.ca [hmdb.ca]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. sds.metasci.ca [sds.metasci.ca]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
